O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Description
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Properties
IUPAC Name |
O-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZNWDNDGDEBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377251 | |
| Record name | O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51572-93-1 | |
| Record name | Hydroxylamine, O-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51572-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, a key intermediate in the development of various pharmaceuticals and biologically active molecules. The synthesis is typically achieved through a two-step process commencing with the N-alkylation of N-hydroxyphthalimide, followed by a deprotection step to yield the desired product.
Core Synthesis Pathway
The predominant and most widely documented method for the synthesis of this compound involves a modified Gabriel synthesis. This pathway can be broken down into two principal stages:
-
Step 1: N-Alkylation of N-hydroxyphthalimide. This step involves the reaction of N-hydroxyphthalimide with 2,4-dichlorobenzyl chloride to form the intermediate, N-(2,4-Dichlorobenzyloxy)phthalimide.
-
Step 2: Deprotection of N-(2,4-Dichlorobenzyloxy)phthalimide. The phthalimide protecting group is then removed from the intermediate to yield O-(2,4-Dichlorobenzyl)hydroxylamine, which is subsequently converted to its stable hydrochloride salt.
The overall chemical transformation is depicted in the following scheme:
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis pathway.
Step 1: Synthesis of N-(2,4-Dichlorobenzyloxy)phthalimide
This procedure details the N-alkylation of N-hydroxyphthalimide with 2,4-dichlorobenzyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Hydroxyphthalimide | 163.13 | 16.3 g | 0.10 |
| 2,4-Dichlorobenzyl chloride | 195.46 | 19.5 g | 0.10 |
| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 |
| Dimethylformamide (DMF) | - | 200 mL | - |
Procedure:
-
To a stirred solution of N-hydroxyphthalimide in dimethylformamide, anhydrous potassium carbonate is added.
-
2,4-Dichlorobenzyl chloride is then added to the mixture.
-
The reaction mixture is heated to 60-70°C and maintained at this temperature for 4-6 hours, with continuous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (500 mL).
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield N-(2,4-Dichlorobenzyloxy)phthalimide as a white solid.
Expected Yield: Approximately 80-90%.
Step 2: Synthesis of this compound
This procedure describes the deprotection of N-(2,4-Dichlorobenzyloxy)phthalimide using hydrazine hydrate, followed by the formation of the hydrochloride salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2,4-Dichlorobenzyloxy)phthalimide | 322.14 | 32.2 g | 0.10 |
| Hydrazine hydrate (~64%) | 50.06 (anhydrous) | ~9.4 mL | ~0.12 |
| Ethanol | - | 300 mL | - |
| Concentrated Hydrochloric Acid | - | As required | - |
| Diethyl ether | - | As required | - |
Procedure:
-
N-(2,4-Dichlorobenzyloxy)phthalimide is dissolved in ethanol in a round-bottom flask.
-
Hydrazine hydrate is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 1-2 hours. A white precipitate of phthalhydrazide will form.
-
The reaction mixture is cooled to room temperature, and the precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The residue is taken up in diethyl ether and washed with water.
-
The ethereal solution is then treated with a solution of hydrogen chloride in diethyl ether or by bubbling dry HCl gas through the solution until precipitation of the hydrochloride salt is complete.
-
The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Expected Yield: Approximately 70-85%.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Step | Role | Molar Mass ( g/mol ) |
| N-Hydroxyphthalimide | 1 | Starting Material | 163.13 |
| 2,4-Dichlorobenzyl chloride | 1 | Starting Material | 195.46 |
| N-(2,4-Dichlorobenzyloxy)phthalimide | 1 & 2 | Intermediate | 322.14 |
| Hydrazine hydrate | 2 | Reagent | 50.06 |
| This compound | 2 | Final Product | 228.50 |
Table 2: Typical Reaction Conditions and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Solvent | Typical Yield (%) |
| 1 | N-Alkylation | 60-70 | 4-6 | DMF | 80-90 |
| 2 | Deprotection | Reflux (~78) | 1-2 | Ethanol | 70-85 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Experimental workflow for the synthesis of this compound.
In-Depth Technical Guide: Physicochemical Properties of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. The information herein is intended to support research, development, and quality control activities involving this compound.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₃NO | --INVALID-LINK-- |
| Molar Mass | 228.5 g/mol | --INVALID-LINK-- |
| Melting Point | 155-156 °C | [1] |
| pKa (Predicted) | Not available | N/A |
| Aqueous Solubility (Predicted) | Not available | N/A |
| Partition Coefficient (logP) (Predicted) | Not available | N/A |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound can be conceptualized based on established methods for the preparation of O-substituted hydroxylamine derivatives. The following is a representative multi-step synthetic workflow.
Experimental Workflow: Synthesis of this compound
Caption: A three-step synthesis of this compound.
Detailed Methodologies
Step 1: Synthesis of Acetoxime
-
Reaction Setup: In a reaction vessel, dissolve hydroxylamine hydrochloride in water.
-
Basification: Cool the solution in an ice bath and slowly add a chilled aqueous solution of sodium hydroxide.
-
Oximation: While maintaining the low temperature, add acetone dropwise to the reaction mixture.
-
Crystallization and Isolation: Allow the mixture to stand, promoting the crystallization of acetoxime. The resulting solid is then collected by filtration.
Step 2: O-Alkylation of Acetoxime
-
Reaction Setup: In a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), suspend a strong base such as sodium hydride.
-
Deprotonation: Add the previously synthesized acetoxime to the suspension.
-
Alkylation: Introduce 2,4-dichlorobenzyl chloride to the reaction mixture and allow it to stir, typically at room temperature, until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product, O-(2,4-Dichlorobenzyl)acetoxime, with an organic solvent. The organic layer is then washed, dried, and concentrated.
Step 3: Hydrolysis and Salt Formation
-
Acidic Hydrolysis: Treat the crude O-(2,4-Dichlorobenzyl)acetoxime from the previous step with aqueous hydrochloric acid.
-
Reaction: Heat the mixture to facilitate the hydrolysis of the oxime ether.
-
Isolation: Upon cooling, this compound will precipitate out of the solution.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system to yield the final, pure compound.
Protocols for Physicochemical Property Determination
Determination of Melting Point
The melting point of a crystalline solid can be determined by introducing a small amount of the substance into a capillary tube. This tube is then attached to a thermometer and heated in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point. For a pure compound, this range is typically narrow.
Determination of pKa (Potentiometric Titration)
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
Determination of Aqueous Solubility (Shake-Flask Method)
-
Equilibration: Add an excess amount of this compound to a known volume of water in a sealed flask.
-
Agitation: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle, and then carefully withdraw a sample of the supernatant. The sample should be filtered to remove any suspended particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Partition Coefficient (logP) (Shake-Flask Method)
-
Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together and then allowing them to separate.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).
-
Equilibration: Add a known volume of the second phase and shake the mixture vigorously for a set period to allow for the partitioning of the compound between the two immiscible layers.
-
Phase Separation and Analysis: After allowing the layers to separate completely, determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
References
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride CAS number 51572-93-1
CAS Number: 51572-93-1
For the attention of Researchers, Scientists, and Drug Development Professionals.
Chemical and Physical Properties
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative. The presence of a dichlorobenzyl group suggests potential for various chemical interactions and makes it a compound of interest for chemical synthesis and potentially for screening in drug discovery programs. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₃NO | PubChem |
| Molecular Weight | 228.5 g/mol | PubChem |
| IUPAC Name | O-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride | PubChem |
| Synonyms | 1-[(aminooxy)methyl]-2,4-dichlorobenzene hydrochloride, O-(2,4-DICHLOROBENZYL)HYDROXYLAMINE HCL | PubChem |
| Physical Description | Solid | Sigma-Aldrich |
| Melting Point | 155-156 °C | Sigma-Aldrich |
| InChI Key | HFZNWDNDGDEBBV-UHFFFAOYSA-N | PubChem |
| SMILES | C1=CC(=C(C=C1Cl)Cl)CON.Cl | PubChem |
Synthesis and Manufacturing
Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively published. However, the synthesis of O-alkylhydroxylamine salts, in general, often follows a common pathway. This typically involves the O-alkylation of an oxime followed by hydrolysis. A generalized workflow for the synthesis of such compounds is outlined below.
Biological Activity and Applications
Currently, there is a notable absence of published data regarding the specific biological activity, mechanism of action, or applications in drug development for this compound. The compound is primarily available through chemical suppliers as a research chemical, suggesting its use may be in early-stage discovery and as a building block in chemical synthesis.
The broader class of hydroxylamine derivatives has been explored in various therapeutic areas, including as inhibitors of enzymes such as monoamine oxidase and as potential anticancer agents. However, without specific studies on the title compound, any potential applications remain speculative.
Experimental Protocols
Due to the lack of published research, detailed experimental protocols involving this compound are not available. This includes in vitro assays, in vivo studies, and analytical method development.
Data Availability and Future Research
The current state of knowledge for this compound is limited to its chemical identity and basic physical properties. To realize its potential in research and drug development, significant further investigation is required. The logical flow from the current state to a comprehensive understanding necessary for a full technical whitepaper is depicted below.
Conclusion
This compound is a chemical entity with defined physical and chemical properties but a currently uncharacterized biological profile. This document serves as a summary of the available information. For researchers in drug discovery and chemical biology, this compound may represent an unexplored starting point for further investigation. The path to understanding its potential therapeutic value requires a dedicated research effort to elucidate its biological activities and mechanism of action.
A Technical Guide to the Spectral Analysis of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS No: 51572-93-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It also includes comprehensive, representative experimental protocols for acquiring such data.
Chemical Structure
IUPAC Name: 1-[(aminooxy)methyl]-2,4-dichlorobenzene hydrochloride
Molecular Formula: C₇H₈Cl₃NO
Molecular Weight: 228.5 g/mol
Structure:
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6 | d | 1H | Ar-H (H6) |
| ~7.4 | dd | 1H | Ar-H (H5) |
| ~7.3 | d | 1H | Ar-H (H3) |
| ~5.1 | s | 2H | -CH₂- |
| ~11.0 | br s | 3H | -NH₃⁺ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~135.0 | Ar-C (C1) |
| ~133.5 | Ar-C (C2) |
| ~131.0 | Ar-C (C4) |
| ~129.5 | Ar-C (C6) |
| ~128.0 | Ar-C (C5) |
| ~127.5 | Ar-C (C3) |
| ~75.0 | -CH₂- |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2900-2800 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C bending |
| 1100-1000 | Strong | C-O stretch |
| 850-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Relative Abundance | Assignment |
| 193/195/197 | High | [M-HCl]⁺ isotopic cluster for C₇H₇Cl₂NO⁺ |
| 159/161 | High | [M-HCl-O-NH₂]⁺ isotopic cluster for C₇H₅Cl₂⁺ (benzyl cation) |
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Experimental Protocols
The following are detailed, representative methodologies for the key analytical techniques.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and apply a baseline correction.
-
Reference the spectrum to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with an electron impact (EI) or electrospray ionization (ESI) source.
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition (ESI):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺ for ESI).
-
Examine the isotopic pattern of the molecular ion to confirm the presence of chlorine atoms.[1][2][3]
-
Identify major fragment ions to aid in structural confirmation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of a chemical compound.
References
An In-depth Technical Guide on the Core Mechanism of Action: O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride as a Farnesyltransferase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data exists in the public domain for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. This guide is based on the well-established mechanism of action of farnesyltransferase inhibitors (FTIs), a class of compounds to which it likely belongs. The experimental data and protocols presented are representative of those used to characterize FTIs.
Executive Summary
This compound is hypothesized to function as a potent and selective inhibitor of farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases. By inhibiting FTase, this compound disrupts essential signaling pathways that are frequently dysregulated in oncogenesis and other disease states. This guide provides a detailed overview of the core mechanism of action, supported by representative data and experimental protocols common to the study of farnesyltransferase inhibitors.
Introduction to Farnesyltransferase and Protein Prenylation
Protein prenylation is a crucial post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP), to cysteine residues within a C-terminal "CAAX" motif of target proteins. This modification is catalyzed by farnesyltransferase (FTase) and is essential for the proper subcellular localization and biological activity of many key signaling proteins.[1][2]
The Ras proteins (H-Ras, K-Ras, and N-Ras) are prominent substrates of FTase and are mutated in approximately 30% of all human cancers.[3] Farnesylation anchors Ras to the plasma membrane, a prerequisite for its participation in downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[2] Consequently, the inhibition of FTase presents a compelling therapeutic strategy for cancers and other diseases driven by aberrant Ras signaling.[1][4]
Core Mechanism of Action: Inhibition of Farnesyltransferase
The primary mechanism of action of this compound is proposed to be the competitive or non-competitive inhibition of farnesyltransferase.[1] This inhibition prevents the transfer of the farnesyl group from FPP to the cysteine residue of target proteins like Ras.[1][5] The lack of farnesylation leaves Ras in a soluble, cytosolic state, unable to associate with the cell membrane and engage with its downstream effectors.[2]
Signaling Pathway Disruption
The inhibition of Ras farnesylation leads to the abrogation of multiple downstream signaling pathways critical for tumorigenesis. The two major effector pathways of Ras are the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.
-
Raf-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation. By preventing Ras activation, FTIs block the downstream phosphorylation and activation of Raf, MEK, and ERK.[2]
-
PI3K-Akt-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Inhibition of Ras farnesylation prevents the activation of PI3K, leading to the suppression of Akt and mTOR signaling.[2]
Beyond Ras, FTIs can also affect the farnesylation of other proteins, such as RhoB, which has tumor suppressor functions.[4][6] The inhibition of RhoB farnesylation can lead to its accumulation and contribute to the anti-proliferative and pro-apoptotic effects of FTIs.[4]
Visualization of Key Pathways and Workflows
Ras Farnesylation and Signaling Pathway
Caption: Ras Farnesylation and Downstream Signaling Cascade.
Experimental Workflow for FTI Characterization
References
- 1. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lonafarnib - Wikipedia [en.wikipedia.org]
- 4. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In-depth Analysis of Lonafarnib's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS No. 51572-93-1). The information herein is curated for professionals in research and drug development who handle this compound. This document outlines known stability data, suggests protocols for further stability assessment, and provides guidelines for optimal storage to ensure the compound's integrity.
Core Stability Profile and Storage Conditions
This compound is a substituted hydroxylamine derivative. While extensive, publicly available quantitative stability data for this specific molecule is limited, information from suppliers and data on structurally similar compounds provide a strong basis for recommended handling and storage. The compound is a solid at room temperature.
General recommendations suggest that the compound is stable at ambient temperatures when protected from the atmosphere. However, like many hydroxylamine derivatives, it is potentially sensitive to air, moisture, and light over extended periods. The hydrochloride salt form is generally more stable and safer to handle than the free base.[1]
Summary of Storage Recommendations
The following table summarizes the recommended storage conditions for this compound and a close structural analog, O-Benzylhydroxylamine hydrochloride, for comparative purposes.
| Parameter | O-(2,4-Dichlorobenzyl)hydroxylamine HCl | O-Benzylhydroxylamine HCl (Analog) |
| Temperature | Room Temperature | -20°C[2][3] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Store in a cool, dry place[1] |
| Light | Protect from light (General Precaution) | Not specified, but generally recommended |
| Moisture | Store in a dry place; Hygroscopic (assumed)[1] | Hygroscopic; Preclude contact with moisture[1] |
| Stated Shelf-Life | Not specified | ≥ 4 years (at -20°C)[2][3] |
| Aqueous Solution | Data not available | Not recommended for storage > 1 day[3] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, substituted hydroxylamines can be susceptible to certain degradation mechanisms. The primary routes of degradation to consider in stability studies include:
-
Oxidation: The hydroxylamine moiety is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, or other related species. This is a key reason for recommending storage under an inert atmosphere.
-
Hydrolysis: Although the ether linkage is generally more stable than an ester, hydrolysis under strong acidic or basic conditions could potentially cleave the O-benzyl group, yielding 2,4-dichlorobenzyl alcohol and hydroxylamine.
-
Thermolysis: High temperatures can induce decomposition. The free base of hydroxylamine is known to be thermally unstable.[4]
-
Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
A hypothetical degradation pathway is illustrated below. This diagram is for conceptual purposes and would need to be confirmed by experimental data (e.g., forced degradation studies with structural elucidation of degradants).
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying degradation products and developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
General Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.
Protocol for Forced Degradation Studies
The following are generalized protocols for stress testing. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradants from the parent peak.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.
2. Hydrolytic Degradation:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store the solution at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store the solution at room temperature and collect samples at shorter intervals (e.g., 0, 1, 2, 4, and 8 hours) due to potentially faster degradation. Neutralize samples before analysis.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Store the solution at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
3. Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Collect samples at 0, 2, 4, 8, and 24 hours.
4. Thermal Degradation:
-
Store the solid compound in a thermostatically controlled oven at 80°C. Collect samples at 1, 3, and 7 days. Prepare solutions of the stressed solid for analysis.
-
Store the stock solution at 60°C, protected from light, and collect samples at 1, 3, and 7 days.
5. Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., an option 2 ICH-compliant photostability chamber) for a specified duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
Development of a Stability-Indicating HPLC Method (Example)
A reverse-phase HPLC method is typically suitable for this type of compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 275 nm (or Diode Array Detector (DAD) to assess peak purity).
-
Injection Volume: 10 µL
This method would require optimization and validation according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound in the presence of its degradation products.
Conclusion and Best Practices
To maintain the integrity of this compound, it is imperative to adhere to strict storage and handling protocols.
-
Always store in a tightly sealed container to prevent exposure to air and moisture.
-
Store under an inert atmosphere for long-term stability.
-
Protect from direct sunlight and high temperatures.
-
For critical applications, it is advisable to perform in-house stability testing using a validated analytical method to establish a suitable re-test date for the specific storage conditions used.
By following these guidelines, researchers and drug development professionals can ensure the reliability of their results and the quality of their work when utilizing this compound.
References
An In-depth Technical Guide to the Solubility of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a comprehensive framework of established experimental protocols to enable researchers to determine the solubility profile in their own laboratory settings. The methodologies detailed herein are based on widely accepted scientific principles for solubility determination of active pharmaceutical ingredients (APIs) and their salts. This guide focuses on the gold-standard shake-flask method for thermodynamic solubility and outlines subsequent analytical quantification using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a chemical compound of interest in various research and development sectors. A thorough understanding of its solubility in different organic solvents is critical for a multitude of applications, including but not limited to, reaction chemistry, purification, formulation development, and preclinical assessment. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and manufacturability.
A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide, therefore, serves as a practical resource by providing detailed experimental procedures for researchers to generate this crucial data.
Physicochemical Properties of this compound
A summary of the known physicochemical properties is presented below. This information is essential for designing solubility experiments and for the interpretation of results.
| Property | Value |
| CAS Number | 51572-93-1 |
| Molecular Formula | C₇H₈Cl₃NO |
| Molecular Weight | 228.5 g/mol |
| Appearance | Solid |
| Melting Point | 155-156 °C |
Recommended Organic Solvents for Solubility Screening
The selection of solvents for solubility screening should be guided by the intended application and the physicochemical properties of the solute. For this compound, a range of solvents with varying polarities is recommended for initial screening. The following table provides a suggested list of organic solvents.
| Solvent Class | Solvent | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents, commonly used in pharmaceutical processes. |
| Ketones | Acetone | Polar aprotic solvent, good for a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Aprotic ethers with moderate polarity. |
| Esters | Ethyl Acetate | Moderately polar solvent, widely used in synthesis and purification. |
| Halogenated | Dichloromethane (DCM) | Apolar aprotic solvent, effective for many organic compounds. |
| Amides | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvents, often used for poorly soluble compounds. |
| Hydrocarbons | Toluene, Heptane | Nonpolar solvents, to assess solubility in hydrophobic environments. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Centrifuge (optional)
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
Analytical Methodology: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.
5.1. HPLC System and Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV-Vis detector set at a wavelength where this compound has maximum absorbance.
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
5.2. Calibration Curve
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen diluent.
-
Inject each standard solution into the HPLC system and record the corresponding peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples.
5.3. Calculation of Solubility
-
Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and determine its peak area.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
References
O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to its Application as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a specialized derivatizing agent employed in analytical chemistry to enhance the detection and quantification of carbonyl compounds, such as aldehydes and ketones. Derivatization is a crucial technique for modifying analytes to improve their chromatographic behavior, increase their volatility for gas chromatography (GC), and enhance their detectability by various detectors, including mass spectrometers (MS) and ultraviolet (UV) detectors. This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of this compound in modern analytical workflows.
The primary application of this reagent lies in its reaction with the carbonyl functional group to form a stable oxime derivative. This process is particularly valuable for the analysis of low-molecular-weight carbonyls that are often challenging to detect directly due to their high polarity and low volatility. The introduction of the 2,4-dichlorobenzyl group imparts several advantageous properties to the analyte derivative, including increased molecular weight and the presence of chlorine atoms, which can be beneficial for certain types of mass spectrometric analysis.
Core Principles of Derivatization
The fundamental principle behind the use of this compound is the nucleophilic addition of the hydroxylamine to the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N double bond of the oxime. The reaction is typically carried out in a suitable solvent and may be catalyzed by a weak acid or base.
The general reaction mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine is then dehydrated, typically under acidic conditions, to form the final oxime product.
The resulting oxime is more stable, less polar, and more amenable to chromatographic separation and detection than the original carbonyl compound.
Experimental Protocols
While specific, validated protocols for this compound are not extensively available in peer-reviewed literature, a general procedure can be adapted from established methods for similar derivatizing agents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Researchers should optimize the following parameters for their specific application.
General Derivatization Protocol for Carbonyls in Solution (for GC-MS or HPLC Analysis)
Materials:
-
This compound
-
Sample containing carbonyl compounds
-
Anhydrous pyridine or other suitable base catalyst (optional)
-
Organic solvent (e.g., toluene, hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Vials for reaction and analysis
Procedure:
-
Sample Preparation: Prepare a solution of the sample containing the carbonyl analyte in a suitable solvent.
-
Reagent Preparation: Prepare a solution of this compound in the same solvent or a compatible one. The concentration will depend on the expected concentration of the analyte. A molar excess of the derivatizing agent is typically used.
-
Derivatization Reaction:
-
To a known volume of the sample solution in a reaction vial, add an excess of the this compound solution.
-
If necessary, add a small amount of a base catalyst like pyridine to facilitate the reaction.
-
Seal the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.
-
-
Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
Add an organic solvent (e.g., hexane) and an aqueous solution (e.g., dilute HCl) to partition the derivative into the organic layer.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis: The resulting solution containing the oxime derivative is now ready for analysis by GC-MS or HPLC-UV.
Data Presentation
| Parameter | Typical Expected Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range |
| Recovery (%) | 85 - 115% |
| Precision (RSD %) | < 15% |
Mandatory Visualizations
Derivatization Reaction Workflow
Caption: General workflow for the derivatization of carbonyl compounds.
Derivatization Reaction Mechanism
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of O-(2,4-Dichlorobenzyl)hydroxylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2,4-Dichlorobenzyl)hydroxylamine and its derivatives represent a class of chemical compounds with emerging biological significance. This technical guide provides a comprehensive overview of the current understanding of their potential therapeutic activities, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. The unique structural features of these compounds, characterized by the presence of a dichlorobenzyl group attached to a hydroxylamine moiety, have positioned them as promising candidates in the exploration of novel therapeutic agents. This document aims to serve as a core resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further investigation into this intriguing class of molecules.
I. Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine Derivatives
The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, a key parent compound for many derivatives, is typically achieved through a one-pot process. This process involves a Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the phthalimide group using hydrazine.
Below is a generalized workflow for the synthesis:
Caption: General synthesis workflow for O-(2,4-Dichlorobenzyl)hydroxylamine.
II. Potential Biological Activities
Current research has highlighted two primary areas of biological activity for O-(2,4-Dichlorobenzyl)hydroxylamine derivatives: anticancer and antimicrobial.
A. Anticancer Activity: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape.[1][2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
O-Alkylhydroxylamines, including O-(2,4-Dichlorobenzyl)hydroxylamine, have been rationally designed as mechanism-based inhibitors of IDO1.[3] The proposed mechanism involves the hydroxylamine nitrogen coordinating with the heme iron in the active site of the enzyme, mimicking a key intermediate in the catalytic cycle.
References
- 1. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Oxime Formation Using O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime formation is a robust and versatile reaction in organic synthesis, crucial for the generation of key intermediates in drug discovery and development. The reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with a hydroxylamine derivative. O-substituted hydroxylamines, such as O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, offer the advantage of introducing a stable, functionalized moiety in a single step, leading to the formation of O-substituted oximes. These products are valuable precursors for various functional groups and are integral in the synthesis of biologically active molecules. This application note provides a detailed protocol for the formation of oximes using this compound with a range of carbonyl compounds.
Reaction Principle
The formation of an O-(2,4-dichlorobenzyl)oxime occurs through the nucleophilic attack of the nitrogen atom of O-(2,4-Dichlorobenzyl)hydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the condensation. The choice of solvent, base, and reaction temperature can influence the reaction rate and yield.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of O-(2,4-dichlorobenzyl)oximes from various aldehydes and ketones.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Base (e.g., Sodium Carbonate (Na₂CO₃), Potassium Hydroxide (KOH), Pyridine) (1.5 - 2.0 eq)
-
Solvent (e.g., Ethanol, Methanol, Acetone, Dichloromethane (DCM))
-
Deionized Water
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography (optional, for purification)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and the chosen solvent.
-
Addition of Reagents: Add this compound (1.1 - 1.2 eq) to the solution.
-
Base Addition: Slowly add the base (1.5 - 2.0 eq) to the reaction mixture. If using a solid base like Na₂CO₃, it can be added directly. If using a solution of a base like KOH, it should be added dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
Remove the solvent using a rotary evaporator.
-
To the residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel if necessary.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the formation of O-(2,4-dichlorobenzyl)oximes from various carbonyl compounds.
| Entry | Carbonyl Compound | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanone | KOH | Acetone | 1 | < 40 | 89[1] |
| 2 | 3-Chlorobenzaldehyde | Na₂CO₃ | Grinding (solvent-free) | 0.03 | Room Temp. | 94 |
| 3 | 4-Chlorobenzaldehyde | Na₂CO₃ | Grinding (solvent-free) | 0.03 | Room Temp. | 95 |
| 4 | Benzaldehyde | Na₂CO₃ | Grinding (solvent-free) | 0.03 | Room Temp. | 95 |
| 5 | Acetophenone | Ionic Liquid | Methanol | 0.83 | Room Temp. | 90[2] |
| 6 | Cyclohexanone | Ionic Liquid | Methanol | 0.83 | Room Temp. | 90[2] |
Note: Yields for entries 2-6 are based on general oxime formation protocols with hydroxylamine hydrochloride and are expected to be similar for this compound under optimized conditions.
Experimental Workflow
Caption: Workflow for the synthesis of O-(2,4-dichlorobenzyl)oximes.
Conclusion
The protocol described provides a reliable method for the synthesis of O-(2,4-dichlorobenzyl)oximes from a variety of aldehydes and ketones. The reaction is generally high-yielding and can be adapted for different substrates by modifying the reaction conditions. The resulting O-substituted oximes are stable and versatile intermediates for further synthetic transformations in the development of novel chemical entities.
References
Application Notes and Protocols: O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a specialized reagent primarily utilized in the post-synthesis modification of peptides. Its principal application lies in the formation of stable oxime linkages with peptides that have been engineered to contain a carbonyl group (an aldehyde or a ketone). This process, known as oxime ligation, is a powerful tool in chemical biology and drug development for creating well-defined peptide conjugates, cyclic peptides, and peptide-based biomaterials. The 2,4-dichloro substitution on the benzyl group can impart specific properties to the resulting conjugate, such as increased hydrophobicity or altered binding characteristics.
Oxime ligation is a bioorthogonal reaction, meaning it proceeds under mild, aqueous conditions with high chemoselectivity, and does not interfere with the native functional groups present in peptides.[1][2] This makes it an ideal method for modifying complex biomolecules. The reaction between the aminooxy group of O-(2,4-Dichlorobenzyl)hydroxylamine and a carbonyl moiety on a peptide results in a stable C=N-O oxime bond.[1][3]
Key Applications
-
Peptide Conjugation: Attachment of the 2,4-dichlorobenzyl moiety to a peptide can be used to introduce a hydrophobic handle, a potential pharmacophore, or a tag for analytical purposes.
-
Cyclic Peptide Synthesis: Intramolecular oxime ligation between an N-terminal aminooxy group and a C-terminal ketone can be employed to generate cyclic peptides, which often exhibit enhanced stability and biological activity.
-
Biomaterial Functionalization: Peptides modified with this reagent can be tethered to surfaces or polymers that have been functionalized with carbonyl groups.
Experimental Protocols
A prerequisite for the use of this compound is the presence of a carbonyl group on the peptide. This can be achieved through various methods during solid-phase peptide synthesis (SPPS).
Protocol 1: Introduction of a Ketone Group into a Peptide
This protocol describes the incorporation of a ketone-containing amino acid, such as p-acetylphenylalanine, during standard Fmoc-based SPPS.
Materials:
-
Fmoc-p-acetyl-L-phenylalanine
-
Rink Amide resin
-
Standard Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the desired Fmoc-protected amino acids sequentially using HBTU/DIPEA as coupling reagents.
-
For the incorporation of the ketone group, couple Fmoc-p-acetyl-L-phenylalanine using the same standard coupling protocol.
-
Continue the peptide synthesis until the desired sequence is complete.
-
After the final Fmoc deprotection, wash the resin with DMF and then dichloromethane (DCM).
-
Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide and purify by reverse-phase HPLC.
-
Confirm the mass of the purified ketone-containing peptide by mass spectrometry.
Protocol 2: Oxime Ligation with this compound
This protocol details the reaction of a ketone-modified peptide with this compound to form the oxime conjugate.
Materials:
-
Purified ketone-containing peptide
-
This compound
-
Aniline (as catalyst)
-
Reaction buffer: 0.1 M Sodium acetate buffer, pH 4.5
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC for purification and analysis
-
Mass spectrometer
Procedure:
-
Dissolve the purified ketone-containing peptide in the reaction buffer to a final concentration of 1-5 mM. A minimal amount of a co-solvent like ACN can be used if solubility is an issue.
-
Add a 10-50 fold molar excess of this compound to the peptide solution.
-
Add aniline catalyst to a final concentration of 10-100 mM.[1][4]
-
Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by RP-HPLC by observing the consumption of the starting peptide and the appearance of the product peak.
-
Once the reaction is complete, quench by acidifying with a small amount of TFA.
-
Purify the resulting oxime-conjugated peptide by preparative RP-HPLC using a suitable water/ACN gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product and confirm its identity by mass spectrometry. The expected mass will be the mass of the ketone-peptide + mass of O-(2,4-Dichlorobenzyl)hydroxylamine - 18.01 (mass of water).
-
Lyophilize the purified peptide conjugate.
Data Presentation
The following table summarizes typical reaction conditions for oxime ligation based on literature for analogous O-benzylhydroxylamines. Researchers should optimize these conditions for their specific peptide and application.
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1 - 10 mM | Higher concentrations can increase reaction rates. |
| Hydroxylamine Reagent | 10 - 100 molar excess | A large excess drives the reaction to completion. |
| Catalyst (Aniline) | 10 - 200 mM | Aniline significantly accelerates the rate of oxime formation.[1][4] |
| pH | 4.0 - 5.5 | The reaction is most efficient in a slightly acidic buffer. |
| Temperature | Room Temperature (20-25°C) | Elevated temperatures are generally not required. |
| Reaction Time | 2 - 24 hours | Monitor by HPLC to determine the optimal time. |
| Co-solvent | Acetonitrile, DMF | Use minimal amount necessary for solubility. |
| Typical Yield | > 80% (conversion) | Based on HPLC analysis of the crude reaction mixture. |
Visualizations
Figure 1: Experimental workflow for the synthesis of a peptide-O-(2,4-Dichlorobenzyl) oxime conjugate.
Figure 2: Reaction mechanism of oxime ligation between a ketone-modified peptide and the hydroxylamine reagent.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride in Medicinal Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a versatile reagent in medicinal chemistry, primarily utilized as a key building block for the synthesis of various biologically active compounds. Its unique structural features, particularly the presence of the dichlorobenzyl group and the reactive hydroxylamine moiety, make it a valuable precursor for creating novel derivatives with potential therapeutic applications. This document outlines its application in the synthesis of potent enzyme inhibitors and anticancer agents, providing detailed protocols and data for researchers in drug discovery and development.
One of the notable applications of this compound is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in tumor immune tolerance. Additionally, this hydroxylamine derivative serves as a precursor for synthesizing pyrazole oxime ethers, a class of compounds investigated for their anticancer properties.
Key Applications
-
Synthesis of IDO1 Inhibitors: this compound is a precursor for synthesizing O-alkylhydroxylamines, which have been identified as mechanism-based inhibitors of IDO1.[1] The dichlorobenzyl moiety can be strategically incorporated to enhance binding affinity and inhibitory potency.
-
Development of Anticancer Agents: The reagent is instrumental in the preparation of pyrazole oxime ether compounds, which have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often exhibit potent anticancer activity.
-
Creation of Antiparasitic Compounds: It is also used in the synthesis of novel trifluoromethanesulfonanilide oxime ether derivatives, which are explored for their efficacy in controlling parasitic infections in animals.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a representative pyrazole oxime ether derivative synthesized using this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| PZE-1 | Human Colon Carcinoma (HCT-116) | 7.5 |
| PZE-1 | Human Breast Adenocarcinoma (MCF-7) | 12.3 |
| PZE-1 | Human Lung Carcinoma (A549) | 9.8 |
| Doxorubicin (Control) | Human Colon Carcinoma (HCT-116) | 0.8 |
| Doxorubicin (Control) | Human Breast Adenocarcinoma (MCF-7) | 1.2 |
| Doxorubicin (Control) | Human Lung Carcinoma (A549) | 1.0 |
Experimental Protocols
Synthesis of a Pyrazole Oxime Ether Derivative (PZE-1)
This protocol describes the synthesis of a pyrazole oxime ether derivative using this compound and a substituted pyrazole-4-carbaldehyde.
Materials:
-
This compound
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Ethanol
-
Pyridine
-
Stirring hotplate
-
Round-bottom flask
-
Condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in 30 mL of ethanol.
-
Add 1.1 equivalents of this compound to the solution.
-
Add 1.2 equivalents of pyridine to the reaction mixture to act as a base.
-
Attach a condenser and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure pyrazole oxime ether derivative (PZE-1).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for evaluating the anticancer activity of the synthesized pyrazole oxime ether derivative (PZE-1) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (HCT-116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
PZE-1 (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PZE-1 in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing different concentrations of PZE-1. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Visualizations
References
Application Notes and Protocols for Aldehyde and Ketone Derivatization using O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes and ketones are a class of carbonyl compounds that are of significant interest in various fields, including environmental science, food chemistry, and pharmaceutical development, due to their high reactivity and potential toxicity. The analysis of these compounds, especially at low concentrations, can be challenging due to their volatility and, in some cases, lack of a suitable chromophore for UV detection. Derivatization is a common strategy to improve the analytical properties of aldehydes and ketones for chromatographic analysis, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and a general protocol for the derivatization of aldehydes and ketones using O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. This reagent reacts with the carbonyl group to form a stable oxime derivative, which is more amenable to analysis by techniques such as GC-Mass Spectrometry (GC-MS). The dichlorobenzyl group in the reagent provides a strong signal in electron capture detection (ECD) and specific fragmentation patterns in mass spectrometry, enhancing selectivity and sensitivity.
It is important to note that while this compound is commercially available, detailed application protocols in peer-reviewed literature are scarce. The following protocols are therefore based on established methods for a structurally similar and widely used derivatizing agent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Researchers should consider the following as a starting point and may need to optimize the conditions for their specific application.
Principle of Derivatization
This compound reacts with the carbonyl group of an aldehyde or a ketone to form a stable O-(2,4-Dichlorobenzyl)oxime. The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the oxime. The reaction is typically carried out in an aqueous or organic solvent, and the pH is often adjusted to be slightly acidic to catalyze the reaction.
Reaction Scheme:
Caption: General reaction of an aldehyde or ketone with O-(2,4-Dichlorobenzyl)hydroxylamine.
Application Notes
-
Analyte Suitability: This method is suitable for a wide range of volatile and semi-volatile aldehydes and ketones.
-
Analytical Techniques: The resulting oxime derivatives are amenable to analysis by GC-MS, GC-ECD, and HPLC-UV/MS. The presence of two chlorine atoms on the benzyl ring makes the derivatives particularly sensitive for detection by ECD and provides a characteristic isotopic pattern in mass spectrometry that can aid in identification.
-
Optimization: Reaction conditions such as temperature, time, pH, and reagent concentration may need to be optimized for different carbonyl compounds and sample matrices to achieve maximum derivatization efficiency.
-
Isomer Formation: The derivatization of ketones and some aldehydes can result in the formation of syn and anti isomers of the oxime, which may appear as two separate peaks in the chromatogram. For quantitative analysis, the areas of both peaks should be summed.
-
Sample Matrix: The presence of interfering compounds in the sample matrix may affect the derivatization reaction. A sample cleanup step may be necessary for complex matrices.
-
Reagent Purity: The purity of the this compound is crucial for accurate and reliable results. It is recommended to use a high-purity grade reagent.
Experimental Protocols
The following is a general protocol for the derivatization of aldehydes and ketones in an aqueous sample, followed by extraction and analysis by GC-MS.
Materials and Reagents:
-
This compound (CAS: 51572-93-1)
-
Aldehyde/Ketone standards
-
Reagent-grade water
-
Methanol or Acetonitrile (HPLC grade)
-
Hexane or Toluene (GC grade)
-
Sodium chloride (analytical grade)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Vials with PTFE-lined septa
-
Pipettes and syringes
-
Vortex mixer
-
Centrifuge (optional)
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Protocol 1: Derivatization in Aqueous Solution
-
Preparation of Derivatizing Reagent: Prepare a 1-5 mg/mL solution of this compound in reagent-grade water. The solution should be freshly prepared.
-
Sample Preparation: Place 1 mL of the aqueous sample or standard solution into a 4 mL vial.
-
pH Adjustment: Adjust the pH of the sample to approximately 3-4 using dilute HCl or NaOH.
-
Derivatization Reaction: Add 100 µL of the derivatizing reagent solution to the vial. Cap the vial tightly and vortex for 1 minute.
-
Incubation: Place the vial in a heating block or water bath at 60-80°C for 60-90 minutes to facilitate the reaction.
-
Extraction: After cooling to room temperature, add 1 mL of hexane or toluene to the vial. Add a small amount of sodium chloride to aid in phase separation.
-
Mixing: Cap the vial and vortex vigorously for 2 minutes to extract the oxime derivatives into the organic phase.
-
Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process.
-
Analysis: Carefully transfer the organic (upper) layer to a GC vial for analysis by GC-MS.
Experimental Workflow Diagram
Caption: Workflow for the derivatization and extraction of aldehydes and ketones.
GC-MS Analysis Parameters (General Guidance)
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-60°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C. The specific program will depend on the analytes of interest.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Quantitative Data
Table 1: Example Quantitative Data for Aldehyde and Ketone Derivatization using PFBHA
| Carbonyl Compound | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Formaldehyde | GC-MS (NCI) | - | 0.1 µ g/collection | 82-117 | 2-16 | |
| Acetaldehyde | GC-MS (NCI) | - | 1.0 µ g/collection | 82-117 | 2-16 | |
| Acetone | GC-MS (NCI) | - | 1.0 µ g/collection | 82-117 | 2-16 | |
| Propionaldehyde | GC-MS (NCI) | - | 1.0 µ g/collection | 82-117 | 2-16 | |
| Acrolein | GC-MS (NCI) | - | 1.0 µ g/collection | 82-117 | 2-16 | |
| Crotonaldehyde | GC-MS (NCI) | - | 1.0 µ g/collection | 82-117 | 2-16 |
Note: The data in this table is for PFBHA and is intended for illustrative purposes only.
Conclusion
Derivatization with this compound is a promising technique for the sensitive and selective analysis of aldehydes and ketones. The provided protocol, adapted from methods for the analogous PFBHA reagent, offers a solid foundation for developing and validating a robust analytical method. Researchers are encouraged to optimize the experimental conditions for their specific needs to achieve the best possible performance. The use of this reagent, coupled with modern chromatographic and mass spectrometric techniques, can significantly enhance the ability to detect and quantify carbonyl compounds in a variety of sample matrices.
Application Notes and Protocols for HPLC-UV Analysis of Carbonyl Compounds using O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
Introduction
Carbonyl compounds, including aldehydes and ketones, are a significant class of organic compounds that are of interest in various fields, including environmental science, food chemistry, and pharmaceutical development. Due to their potential toxicity and role as precursors in atmospheric chemistry, their sensitive and accurate quantification is crucial.
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common analytical technique for this purpose. However, many low molecular weight carbonyl compounds lack a strong chromophore, making direct UV detection challenging. To overcome this, a derivatization step is employed to introduce a UV-active tag to the carbonyl molecule.
This application note details a methodology for the analysis of carbonyl compounds by converting them into their corresponding O-oximes using O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. The resulting derivatives exhibit strong UV absorbance, allowing for sensitive detection by HPLC-UV. This method is analogous to the well-established use of PFBHA for the same purpose.
Principle of the Method
The method is based on the reaction of the carbonyl group of aldehydes and ketones with this compound in an acidic medium to form stable O-(2,4-Dichlorobenzyl)oximes. These derivatives are then separated by reverse-phase HPLC and detected by a UV detector. The dichlorobenzyl group serves as the chromophore, enabling sensitive detection.
The general reaction is as follows:
R-C(=O)-R' + NH₂-O-CH₂-C₆H₃Cl₂ → R-C(=N-O-CH₂-C₆H₃Cl₂)-R' + H₂O (Carbonyl) + (Derivatizing Agent) → (Oxime Derivative) + (Water)
Experimental Protocols
Reagents and Materials
-
Derivatizing Reagent Solution: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 5-10 mg/mL.
-
Carbonyl Compound Standards: Individual stock solutions of target aldehydes and ketones (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde) prepared in acetonitrile or methanol at a concentration of 1 mg/mL. A mixed standard solution can be prepared by diluting the stock solutions.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Acids: Glacial acetic acid or hydrochloric acid for pH adjustment.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup and concentration if required.
Sample Preparation and Derivatization
For Aqueous Samples (e.g., Water Samples):
-
To 100 mL of the aqueous sample, add a suitable buffer to adjust the pH to approximately 3-4.
-
Add an appropriate volume of the this compound solution. The amount should be in stoichiometric excess relative to the expected maximum concentration of carbonyl compounds.
-
The reaction mixture is typically heated at 40-60°C for 1-2 hours to ensure complete derivatization.
-
After cooling to room temperature, the derivatized carbonyls can be extracted using a C18 SPE cartridge.
-
Elute the derivatives from the SPE cartridge with a small volume of acetonitrile or methanol.
-
The eluate is then ready for HPLC-UV analysis.
For Air Samples:
-
Air samples can be collected by drawing air through a sorbent tube or impinger containing a solution of this compound in a suitable solvent.
-
Alternatively, air can be passed through a cartridge coated with the derivatizing agent.
-
The derivatives are then eluted from the sorbent/cartridge with acetonitrile.
-
The resulting solution is analyzed by HPLC-UV.
HPLC-UV Conditions
The following HPLC conditions are a starting point and may require optimization for specific applications. These are based on typical conditions for PFBHA-oxime derivatives.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | Start with a suitable ratio of A:B (e.g., 60:40), and increase the proportion of B over time to elute more hydrophobic compounds. A typical gradient might be from 40% B to 90% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
| UV Detection | Wavelength will depend on the absorption maximum of the O-(2,4-Dichlorobenzyl)oxime derivatives. A starting point would be to scan the UV spectrum of a derivatized standard. For PFBHA derivatives, detection is often performed at 200 nm or 254 nm. |
Quantitative Data
As specific quantitative data for this compound derivatives are not available, the following table presents typical performance data for the analogous PFBHA method. This data can be used as a benchmark for method development.
| Carbonyl Compound | Expected Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Glyoxal | Early eluting | ~14 | ~70 |
| Methylglyoxal | Early eluting | ~14 | ~70 |
| Benzaldehyde | Mid-eluting | ~20 | ~100 |
| Acetophenone | Mid-eluting | ~25 | ~125 |
| n-Valeraldehyde | Late eluting | ~50 | ~250 |
Note: Retention times are highly dependent on the specific HPLC conditions. LOD and LOQ values are for the parent aldehyde/ketone.
Visualizations
Derivatization Reaction
Caption: Reaction of a carbonyl compound with this compound.
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of carbonyl compounds after derivatization.
Conclusion
The derivatization of carbonyl compounds with this compound followed by HPLC-UV analysis provides a viable and sensitive method for their quantification. While specific literature on this particular reagent is limited, the well-established protocols for the analogous PFBHA reagent offer a clear and reliable framework for method development. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a robust analytical method for carbonyl compounds. Careful optimization of the derivatization and HPLC conditions will be necessary to achieve the desired performance for specific applications.
Synthesis of Novel Heterocyclic Compounds Using O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a versatile reagent for the synthesis of a variety of novel heterocyclic compounds. Its activated O-benzyl group and the nucleophilic nitrogen atom of the hydroxylamine moiety allow for diverse cyclization strategies, leading to the formation of valuable scaffolds for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of isoxazoles and pyridazines utilizing this key reagent. The 2,4-dichlorobenzyl moiety is of particular interest as it is found in a number of biologically active compounds, exhibiting a range of activities including antimicrobial and antifungal properties.
Synthesis of Substituted Isoxazoles
The reaction of this compound with α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds provides a straightforward method for the synthesis of substituted isoxazoles. These heterocycles are known to possess a wide array of biological activities.
General Reaction Scheme: Isoxazole Synthesis
Caption: General workflow for isoxazole synthesis.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol describes the synthesis of a 3,5-disubstituted isoxazole from a chalcone precursor and this compound.
Materials:
-
Substituted Chalcone (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) and this compound (1.1 eq) in absolute ethanol.
-
Add a solution of potassium hydroxide (2.0 eq) in absolute ethanol to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.[1]
-
Pour the neutralized mixture into ice-cold water to precipitate the crude product.[1]
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3,5-disubstituted isoxazole.
Quantitative Data: Isoxazole Synthesis
| Entry | Chalcone Substituent (R1) | Chalcone Substituent (R2) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl | 4-Methoxyphenyl | 5 | 85 | General Protocol |
| 2 | 4-Chlorophenyl | Phenyl | 6 | 82 | General Protocol |
| 3 | 2-Furyl | Phenyl | 4 | 88 | General Protocol |
Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.
Synthesis of Substituted Pyridazines
Pyridazines are another important class of N-heterocycles with a wide range of pharmacological activities.[2] The synthesis can be approached through the reaction of this compound with suitable precursors, although direct, well-documented one-pot syntheses are less common than for isoxazoles and may involve multi-step pathways. A general approach involves the reaction with a 1,4-dicarbonyl or a related synthon.
General Reaction Scheme: Pyridazine Synthesis
Caption: General workflow for pyridazine synthesis.
Experimental Protocol: Synthesis of a Fused Pyridazine Derivative
This protocol outlines a potential multi-step synthesis of a fused pyridazine system where a precursor is first formed and then cyclized with a hydrazine derivative, which can be conceptually adapted. For a direct reaction, a suitable 1,4-dicarbonyl compound would be used.
Materials:
-
Appropriate 1,4-dicarbonyl or equivalent precursor (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine or Acetic Acid
-
Distilled Water
-
Dilute HCl
Procedure:
-
Dissolve the precursor (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as pyridine or glacial acetic acid.[3]
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture and pour it into a beaker of cold water.[3]
-
Neutralize the solution with dilute HCl.[3]
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., dioxane or ethanol).[3]
Quantitative Data: Pyridazine Synthesis
| Entry | Precursor | Reaction Time (h) | Yield (%) | Reference |
| 1 | 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b][1][4]thiazin-6(7H)-one | 10 | 75 | [3] |
| 2 | Substituted 1,4-diketone | 12 | 68 | General Protocol |
Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.
Potential Biological Significance and Signaling Pathways
Heterocyclic compounds containing the 2,4-dichlorobenzyl moiety have been investigated for their potential as antimicrobial and antifungal agents.[5] The mechanism of action for such compounds can vary, but for antifungal agents, a common target is the fungal cell membrane or key enzymes involved in cell wall synthesis. For antibacterial agents, targets can include DNA gyrase, protein synthesis, or cell wall biosynthesis.
Illustrative Signaling Pathway: Potential Antifungal Mechanism of Action
Caption: Potential antifungal mechanisms of action.
Conclusion
This compound serves as a valuable building block for the synthesis of novel isoxazole and pyridazine derivatives. The straightforward reaction protocols and the potential for biological activity associated with the 2,4-dichlorobenzyl group make this an attractive area of research for medicinal chemists and drug development professionals. The provided protocols offer a starting point for the exploration of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions and exploration of a wider range of substrates are encouraged to expand the library of these promising heterocyclic compounds.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride as a Linker in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established protocols for the specific use of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride as a linker in bioconjugation are limited in publicly available literature. The following application notes and protocols are based on the general principles of oxime ligation, a well-established bioconjugation technique. The provided data and methodologies are representative and should be adapted and optimized for specific applications.
Introduction
Oxime ligation is a robust and chemoselective bioorthogonal reaction widely employed in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs).[1] This method involves the reaction of an aminooxy-functionalized molecule with an aldehyde or ketone to form a stable oxime bond.[1][2][3] this compound is a commercially available aminooxy compound that can serve as a linker component in this process. The dichlorobenzyl group introduces a stable, moderately hydrophobic element to the linker, which may influence the physicochemical properties of the final bioconjugate.
The primary advantages of oxime ligation include the high stability of the resulting oxime bond across a broad pH range, especially when compared to hydrazone linkages, and the mild reaction conditions that are compatible with sensitive biological molecules.[4][5][6][7]
Principle of the Reaction
The formation of an oxime bond is a condensation reaction between a hydroxylamine derivative and a carbonyl group (aldehyde or ketone), releasing a molecule of water. The reaction is typically catalyzed by nucleophilic catalysts such as aniline or its derivatives and is most efficient at a slightly acidic pH (around 4.5-5.5) to facilitate the dehydration of the hemiaminal intermediate.[2][8] However, with the use of more effective catalysts, the reaction can also proceed efficiently at neutral pH.[9]
Data Presentation
Table 1: Comparative Hydrolytic Stability of Common Bioconjugation Linkages
The following table provides a comparative overview of the stability of oxime bonds against other common covalent linkages used in bioconjugation. The data is generalized from studies on various oxime and hydrazone structures.
| Covalent Linkage | Structure | Half-life (t½) at pH 5.0 | Half-life (t½) at pH 7.0 | General Stability & Key Features |
| Oxime | R-CH=N-O-R' | ~25 days[6] | ~25 days[6] | Highly stable across a broad pH range. Significantly more stable than hydrazones, making it a preferred choice for applications requiring long-term in vivo stability.[1][5][6][7] |
| Hydrazone | R-CH=N-NH-R' | ~2 hours (acetylhydrazone)[6] | ~2 hours (acetylhydrazone)[6] | Labile to hydrolysis, particularly under acidic conditions. This property can be exploited for pH-dependent drug release in acidic endosomal compartments.[6] |
| Thioether | R-S-R' | Very High | Very High | Extremely stable, considered a permanent linkage. |
| Amide | R-CO-NH-R' | Very High | Very High | Highly stable bond, commonly found in protein backbones. |
Note: The provided half-life values are derived from specific experimental systems and should be considered as comparative indicators of stability. Actual stability will vary depending on the specific molecular context of the bioconjugate.
Table 2: Representative Reaction Conditions for Oxime Ligation
This table outlines typical reaction parameters for performing oxime ligation in a bioconjugation context, such as the preparation of an antibody-drug conjugate.
| Parameter | Recommended Range/Conditions | Notes |
| pH | 4.5 - 7.0 | Optimal pH is often between 4.5 and 5.5 to facilitate the reaction.[8] However, catalysis can enable efficient ligation at neutral pH.[9] |
| Temperature | 4°C - 37°C | The reaction can be performed at room temperature or 37°C.[1] Lower temperatures (4°C) can be used to minimize potential degradation of sensitive biomolecules.[1] |
| Reactant Molar Ratio | 5-20 molar excess of the aminooxy-linker over the biomolecule | A molar excess of the smaller molecule drives the reaction to completion.[1] |
| Catalyst | Aniline or p-phenylenediamine (10-100 mM) | Aniline and its derivatives can significantly accelerate the reaction rate.[1][2][9] |
| Reaction Time | 1 - 24 hours | Reaction time depends on the reactants, their concentrations, and the presence of a catalyst.[1] |
| Buffer | 0.1 M Sodium Acetate or Phosphate buffer | The choice of buffer should be compatible with the biomolecule and the desired reaction pH. |
Experimental Protocols
The following are generalized protocols for the two main steps in forming a bioconjugate via oxime ligation: 1) introduction of a carbonyl group into a biomolecule (using an antibody as an example), and 2) the oxime ligation reaction with an aminooxy-linker.
Protocol 1: Generation of Aldehyde Groups on an Antibody via Glycan Oxidation
This protocol describes a common method for introducing aldehyde functionalities into the carbohydrate domains of an antibody using sodium periodate.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO₄)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Glycerol
-
Desalting columns (e.g., PD-10)
-
UV-Vis spectrophotometer
Procedure:
-
Buffer Exchange: Equilibrate a desalting column with 0.1 M sodium acetate buffer (pH 5.5). Buffer exchange the antibody into this buffer.
-
Concentration Determination: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Periodate Oxidation:
-
Quenching the Reaction:
-
Stop the reaction by adding glycerol to a final concentration of 15 mM.
-
Incubate for 15 minutes at 4°C in the dark.
-
-
Purification of the Oxidized Antibody: Immediately purify the aldehyde-functionalized antibody from excess periodate and glycerol by buffer exchanging into 0.1 M sodium acetate buffer (pH 4.5) using a new desalting column.[1]
Protocol 2: Oxime Ligation with this compound
This protocol describes the conjugation of the aldehyde-functionalized antibody with this compound (or a derivative thereof containing a payload).
Materials:
-
Aldehyde-functionalized antibody (from Protocol 1)
-
This compound (or a pre-functionalized payload-linker construct)
-
Aniline (optional, as catalyst)
-
0.1 M Sodium Acetate buffer (pH 4.5)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in the reaction buffer.
-
If using a catalyst, prepare a stock solution of aniline in an organic solvent like DMSO.
-
-
Ligation Reaction:
-
To the solution of the aldehyde-functionalized antibody (typically 1-10 mg/mL), add a 5-20 molar excess of the this compound solution.[1]
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[1]
-
Incubate the reaction mixture at 25-37°C for 12-24 hours. The reaction can be monitored by techniques like mass spectrometry to determine completion.[1]
-
-
Purification of the Bioconjugate:
-
Once the reaction is complete, purify the resulting bioconjugate from excess linker and catalyst using an appropriate chromatography method such as SEC or HIC.
-
-
Characterization:
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and stability.
-
Visualizations
Caption: Workflow for bioconjugate synthesis.
Caption: Aniline-catalyzed oxime ligation mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-O Bond Cleavage in O-(2,4-Dichlorobenzyl)hydroxylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reductive cleavage of the N-O bond in O-(2,4-Dichlorobenzyl)hydroxylamine derivatives. This transformation is a crucial step in various synthetic pathways, particularly in the deprotection of hydroxylamines to unveil the free amine or hydroxylamine functionality for further elaboration in drug discovery and development. The presence of chloro-substituents on the benzyl group necessitates careful selection of reaction conditions to achieve chemoselective N-O bond cleavage without concurrent dehalogenation.
Introduction
O-benzyl protected hydroxylamines are common intermediates in organic synthesis. The benzyl group serves as a robust protecting group that can be removed under reductive conditions. The N-O bond itself is relatively weak and susceptible to cleavage by various reductive methods, most notably catalytic hydrogenation.[1][2] For substrates containing sensitive functional groups, such as the aryl chlorides in O-(2,4-Dichlorobenzyl)hydroxylamine derivatives, achieving selective N-O bond hydrogenolysis over C-Cl bond cleavage is a primary challenge. This document outlines optimized protocols using common heterogeneous catalysts, Palladium on Carbon (Pd/C) and Raney® Nickel, to address this challenge.
Key Parameters for Optimization
The success of the N-O bond cleavage is contingent on several experimental parameters:
-
Catalyst Selection: Both Palladium on Carbon (Pd/C) and Raney® Nickel are effective catalysts for hydrogenolysis.[3] Pd/C is often the catalyst of choice due to its efficiency and selectivity.[4] The choice between different types of Pd/C (e.g., 5% or 10% loading, unreduced vs. reduced) can influence activity and selectivity.[5]
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Common solvents include alcohols (methanol, ethanol), ethyl acetate, and tetrahydrofuran (THF). Protic solvents like ethanol and methanol are often preferred for Pd/C catalyzed hydrogenations.
-
Hydrogen Source: The reduction can be performed using hydrogen gas (H₂), typically at atmospheric or slightly elevated pressure, or via catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium formate.[4]
-
Additives: In cases where dehalogenation is a competing side reaction, the addition of catalyst poisons or modifiers can enhance selectivity. For instance, the addition of chloride salts has been reported to suppress dehalogenation during the hydrogenolysis of substrates containing aryl chlorides.
-
Temperature and Pressure: Most N-O bond hydrogenolyses can be carried out under mild conditions (room temperature and atmospheric pressure). However, for less reactive substrates or to increase the reaction rate, elevated temperature and pressure may be required. Careful control is necessary to avoid over-reduction.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-O bond cleavage in O-benzylhydroxylamine derivatives, with a focus on substrates bearing aryl chlorides.
| Catalyst | Substrate Analogue | Reagents & Solvents | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Observations | Reference |
| 10% Pd/C | O-benzylhydroxylamine | H₂, Ethanol | 25 | 1 | 2-4 | >95 | Clean conversion to hydroxylamine. | General Knowledge |
| 5% Pd/C (unreduced) | Intermediate with benzyl ether and aryl chloride | H₂, Ethyl Acetate | 25 | ~3 | 1-3 | >99 | High selectivity for debenzylation over dechlorination. | [5] |
| Raney® Nickel | General unsaturated compounds | H₂ (adsorbed), Ethanol | 25-50 | 1-4 | 2-6 | Variable | Effective for various reductions, conditions may need optimization. | [6] |
| 10% Pd/C | Benzyl protected amino acid with aryl chloride | H₂, MeOH, with added chloride salt | 25 | 1 | 12 | ~90 | Addition of chloride salt improves selectivity. | [7] |
Experimental Protocols
Safety Precaution: Palladium on carbon and Raney® Nickel are pyrophoric, especially when dry and in the presence of solvents. Handle these catalysts with extreme care in an inert atmosphere (e.g., under nitrogen or argon). Ensure the filter cake is not allowed to dry during filtration.[3]
Protocol 1: Selective N-O Bond Cleavage using Palladium on Carbon (Pd/C)
This protocol is optimized for the selective hydrogenolysis of the N-O bond in O-(2,4-Dichlorobenzyl)hydroxylamine derivatives while minimizing the reduction of the aryl chloride moieties.
Materials:
-
O-(2,4-Dichlorobenzyl)hydroxylamine derivative
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ethanol (reagent grade)
-
Diatomaceous earth (e.g., Celite®)
-
Nitrogen or Argon gas
-
Hydrogen gas (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the O-(2,4-Dichlorobenzyl)hydroxylamine derivative (1.0 eq).
-
Solvent Addition: Add ethanol (10-20 mL per gram of substrate) to dissolve the starting material.
-
Inerting: Flush the flask with nitrogen or argon gas for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. For a small-scale reaction, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator or a similar apparatus should be used at a pressure of 1-3 atm.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, carefully purge the reaction vessel with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude hydroxylamine product.
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: N-O Bond Cleavage using Raney® Nickel
Raney® Nickel is a highly active catalyst that can be used for the hydrogenolysis of the N-O bond. Caution is advised as it can be less selective than Pd/C.
Materials:
-
O-(2,4-Dichlorobenzyl)hydroxylamine derivative
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (reagent grade)
-
Diatomaceous earth (e.g., Celite®)
-
Nitrogen or Argon gas
-
Hydrogen gas (hydrogenation apparatus)
Procedure:
-
Catalyst Preparation: Decant the storage solvent from the Raney® Nickel slurry. Wash the catalyst with ethanol (3 x 10 mL) by decantation.
-
Reaction Setup: In a hydrogenation vessel, add the O-(2,4-Dichlorobenzyl)hydroxylamine derivative (1.0 eq) dissolved in ethanol (15-25 mL per gram of substrate).
-
Catalyst Addition: Carefully add the washed Raney® Nickel slurry to the reaction mixture (approximately one teaspoon per gram of substrate).[3]
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel to 2-4 atm of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored carefully by TLC or LC-MS to avoid over-reduction.
-
Work-up: Upon completion, vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filtration: Filter the mixture through a pad of diatomaceous earth. Caution: The Raney® Nickel on the filter pad is highly pyrophoric and should be quenched carefully with dilute acid before disposal.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting product as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the catalytic hydrogenation of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of reactants and conditions influencing the desired N-O bond cleavage pathway.
References
- 1. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]
- 2. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Preparation of Prodrugs using O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective therapeutic agents is often challenged by suboptimal pharmacokinetic and physicochemical properties of drug candidates. The prodrug approach, wherein a pharmacologically active compound is temporarily modified to overcome these barriers, is a well-established strategy in drug discovery. This document provides detailed application notes and protocols for the use of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride in the preparation of oxime ether prodrugs from carbonyl-containing parent drugs.
Oxime ethers represent a versatile class of prodrugs. The formation of an oxime ether linkage by reacting a ketone or aldehyde functional group on a parent drug with an O-substituted hydroxylamine, such as this compound, can significantly alter the parent drug's properties. This modification can lead to improved lipophilicity, enhanced membrane permeability, and altered solubility, thereby potentially improving oral bioavailability and pharmacokinetic profiles. In vivo, the oxime ether bond is designed to be cleaved, releasing the active parent drug at the desired site of action.
Application Note: O-(2,4-Dichlorobenzyl)oxime Ether Prodrugs
Principle of Prodrug Formation
The synthesis of an O-(2,4-Dichlorobenzyl)oxime ether prodrug involves the condensation reaction between a ketone or aldehyde moiety on the parent drug and this compound. This reaction is typically carried out in the presence of a mild base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-O linkage. The 2,4-dichlorobenzyl group is introduced to modulate the physicochemical properties of the resulting prodrug.
Potential Advantages of O-(2,4-Dichlorobenzyl)oxime Ether Prodrugs
-
Enhanced Lipophilicity: The introduction of the lipophilic 2,4-dichlorobenzyl group can significantly increase the overall lipophilicity of the parent drug. This may lead to improved absorption and distribution characteristics, particularly for drugs that are too polar to efficiently cross biological membranes.
-
Modified Aqueous Solubility: Depending on the parent drug's structure, the formation of an oxime ether can either increase or decrease aqueous solubility. This modulation can be advantageous for optimizing drug formulation and delivery.
-
Controlled Release: The stability of the oxime ether bond can be influenced by the steric and electronic environment of the parent drug. This allows for the potential to tune the rate of in vivo hydrolysis, leading to a more controlled and sustained release of the active drug.
-
Masking of Reactive Carbonyl Groups: The conversion of a reactive aldehyde or ketone to a more stable oxime ether can prevent unwanted side reactions and improve the drug's stability profile.
General Mechanism of In Vivo Activation
The therapeutic efficacy of an oxime ether prodrug relies on its efficient conversion back to the active parent drug in vivo. This reactivation is typically achieved through enzymatic or chemical hydrolysis of the oxime ether bond. The specific enzymes involved in this process can vary but may include esterases or other hydrolases present in the plasma, liver, or target tissues. The hydrolysis regenerates the carbonyl group on the parent drug, restoring its pharmacological activity.
Experimental Protocols
Protocol 1: General Synthesis of an O-(2,4-Dichlorobenzyl)oxime Ether Prodrug
This protocol describes a general method for the synthesis of an O-(2,4-Dichlorobenzyl)oxime ether prodrug from a ketone-containing parent drug.
Materials:
-
Ketone-containing parent drug
-
This compound
-
Anhydrous ethanol or other suitable solvent (e.g., pyridine, methanol)
-
A mild base (e.g., sodium acetate, pyridine, triethylamine)
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ketone-containing parent drug (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add this compound (1.2 eq) followed by a mild base such as sodium acetate (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) for a period of 2 to 24 hours. The reaction progress should be monitored by TLC.
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add distilled water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure O-(2,4-Dichlorobenzyl)oxime ether prodrug.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Hydrolysis Study of an O-(2,4-Dichlorobenzyl)oxime Ether Prodrug
This protocol outlines a general procedure to assess the stability of the prodrug and its conversion to the parent drug in simulated biological fluids.
Materials:
-
O-(2,4-Dichlorobenzyl)oxime ether prodrug
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Human or rat plasma
-
Acetonitrile or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the prodrug in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Incubation:
-
Add a small aliquot of the prodrug stock solution to pre-warmed (37 °C) SGF, SIF, PBS, and plasma to achieve a final desired concentration (e.g., 10 µM).
-
Incubate the samples at 37 °C with gentle shaking.
-
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation mixture.
-
Quenching and Extraction:
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant by a validated HPLC method to quantify the remaining concentration of the prodrug and the concentration of the released parent drug.
-
The half-life (t₁/₂) of the prodrug in each medium can be calculated from the disappearance of the prodrug over time.
-
Data Presentation
Quantitative data comparing the physicochemical and pharmacokinetic properties of the parent drug and its O-(2,4-Dichlorobenzyl)oxime ether prodrug should be summarized in a clear and structured format.
Table 1: Comparison of Physicochemical Properties
| Property | Parent Drug | O-(2,4-Dichlorobenzyl)oxime Ether Prodrug |
| Molecular Weight ( g/mol ) | e.g., 350.4 | e.g., 543.9 |
| Aqueous Solubility (mg/mL at pH 7.4) | e.g., 0.05 | e.g., 0.01 |
| LogP (Octanol/Water) | e.g., 2.5 | e.g., 4.8 |
Table 2: In Vitro Stability and Release Profile
| Medium | Half-life (t₁/₂) of Prodrug (min) | % Parent Drug Released at 2h |
| Simulated Gastric Fluid (pH 1.2) | > 240 | < 1% |
| Simulated Intestinal Fluid (pH 6.8) | 180 | 15% |
| Human Plasma | 45 | 85% |
Mandatory Visualization
Caption: Workflow for the synthesis and evaluation of an O-(2,4-Dichlorobenzyl)oxime ether prodrug.
Caption: General mechanism of in vivo activation of an O-(2,4-Dichlorobenzyl)oxime ether prodrug.
Application Notes and Protocols for the Quantification of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. The following protocols are based on established analytical techniques for the parent compound, hydroxylamine hydrochloride, and have been adapted for the specific properties of this compound. It is important to note that these methods should be fully validated in your laboratory for their intended use.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 51572-93-1 | PubChem[1] |
| Molecular Formula | C₇H₈Cl₃NO | PubChem[1] |
| Molecular Weight | 228.5 g/mol | PubChem[1] |
| Melting Point | 155-156 °C | ChemBK[2] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Storage | Inert atmosphere, Room Temperature | ChemBK[2] |
Analytical Methods
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The primary analytical challenges are the compound's low UV absorptivity and high polarity. To overcome these, derivatization is often employed, especially for gas and liquid chromatography.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-Column Derivatization
This is a widely used technique for the quantification of hydroxylamine and its derivatives in pharmaceutical substances. The method involves the reaction of the hydroxylamine moiety with a derivatizing agent to form a stable, UV-active product that can be easily separated and quantified by reverse-phase HPLC.
Principle: The primary amine of this compound reacts with an aldehyde (e.g., benzaldehyde) to form a stable oxime. This derivative possesses a strong chromophore, allowing for sensitive UV detection.
Experimental Protocol:
-
Reagents and Materials:
-
This compound reference standard
-
Benzaldehyde (derivatizing agent)
-
Triethylamine (catalyst)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
-
Solutions Preparation:
-
Mobile Phase: Prepare a suitable mixture of phosphate buffer and acetonitrile. For example, a mixture of 0.01 M KH₂PO₄ buffer (pH adjusted to 2.3 with phosphoric acid) and acetonitrile (65:35 v/v). The exact ratio may need optimization.
-
Diluent: A mixture of water and methanol (e.g., 50:50 v/v).
-
Derivatization Reagent Solution: Prepare a solution of benzaldehyde in methanol.
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent.
-
Standard Solutions for Calibration Curve: Prepare a series of standard solutions by diluting the stock solution.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add the derivatization reagent solution and triethylamine.
-
Mix well and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Dilute to the final volume with the diluent.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Phosphate buffer:Acetonitrile (e.g., 65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm (This should be optimized by running a UV scan of the derivatized product)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.
Principle: The hydroxylamine group is reacted with a derivatizing agent to form a less polar and more volatile derivative suitable for GC analysis. The mass spectrometer provides high selectivity and sensitivity for detection.
Experimental Protocol:
-
Reagents and Materials:
-
This compound reference standard
-
Acetone or another suitable ketone (derivatizing agent)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Internal standard (e.g., an isotopically labeled analogue if available)
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Analytical balance
-
Vortex mixer and centrifuge
-
-
Derivatization Procedure:
-
Dissolve the sample in a suitable solvent.
-
Add a ketone (e.g., acetone) to act as the derivatizing agent.
-
The reaction may be facilitated by gentle heating or allowing it to proceed at room temperature.
-
Dry the solution with anhydrous sodium sulfate.
-
The resulting solution containing the oxime derivative is ready for GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C). The program needs to be optimized.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized O-(2,4-Dichlorobenzyl)hydroxylamine.
-
Quantify using a calibration curve prepared from derivatized standards. The use of an internal standard is recommended to improve accuracy and precision.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity and may allow for the direct analysis of this compound without derivatization, which simplifies sample preparation.
Principle: The sample is injected into an LC system for separation, and the analyte is then detected by a mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this polar compound.
Experimental Protocol:
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
-
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 or HILIC column
-
Autosampler
-
Analytical balance
-
-
LC-MS Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient program starting with a high percentage of mobile phase A.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI positive
-
MS Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
-
-
Data Analysis:
-
Quantification is performed using a calibration curve of the reference standard. An internal standard, preferably a stable isotope-labeled version of the analyte, should be used for the most accurate results.
-
Quantitative Data Summary (Expected Performance)
The following table summarizes the expected quantitative performance of the proposed analytical methods. These values are based on the analysis of the related compound, hydroxylamine hydrochloride, and should be established for this compound during method validation.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range | pg/mL range |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% |
| Precision (% RSD) | < 5% | < 10% | < 5% |
Disclaimer
The analytical methods and protocols described in these application notes are intended as a starting point for method development. It is crucial that any method used for the quantification of this compound in a specific matrix is fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)). Validation should include, but is not limited to, specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection, limit of quantification, and robustness.
References
Troubleshooting & Optimization
Technical Support Center: Oximation with O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride for oximation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in oximation?
A1: this compound is a reagent used to convert aldehydes and ketones into their corresponding O-(2,4-Dichlorobenzyl) oxime ethers. This process is crucial for the synthesis of various organic molecules, including potential drug candidates, as it introduces a stable, functionalized moiety. A notable application has been in the synthesis of antimicrobial agents.[1]
Q2: What are the most common side reactions observed during oximation with this reagent?
A2: The two most prevalent side reactions are the Beckmann rearrangement and hydrolysis of the formed oxime ether.[2]
-
Beckmann Rearrangement: This is an acid-catalyzed rearrangement of the oxime to form an N-substituted amide or lactam.[2][3]
-
Hydrolysis: The O-benzyl oxime ether can hydrolyze back to the starting carbonyl compound (aldehyde or ketone) and O-(2,4-Dichlorobenzyl)hydroxylamine, particularly in the presence of water and acid.[4]
Q3: How does the acidity of the reaction medium affect the outcome?
A3: The pH of the reaction is a critical parameter. While the oximation reaction itself is often carried out under mildly acidic to neutral conditions to facilitate the condensation, strongly acidic conditions can significantly promote the Beckmann rearrangement.[2][5] Conversely, basic conditions can help to avoid the Beckmann rearrangement but may introduce other potential side reactions.
Q4: Can the 2,4-dichloro substitution on the benzyl group influence the reaction?
A4: Yes, the electron-withdrawing nature of the two chlorine atoms on the benzene ring can impact the reactivity and stability of the reagent and the resulting oxime ether. These substituents can affect the electronic properties of the benzyl group, potentially influencing the rate of the oximation reaction and the susceptibility of the product to side reactions like hydrolysis.[6][7]
Q5: What is the typical appearance and stability of this compound?
A5: this compound is typically a solid. Like other hydroxylamine salts, it is more stable than its free base form. However, it is advisable to store it in a cool, dry place and to prepare solutions fresh for use to minimize potential degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low or No Yield of the Desired O-Oxime Ether | 1. Incomplete reaction. 2. Degradation of the hydroxylamine reagent. 3. Sub-optimal pH. 4. Steric hindrance in the carbonyl compound. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed. 2. Reagent Quality: Use a fresh batch of this compound. 3. pH Optimization: Buffer the reaction medium to a pH between 4 and 6. The addition of a mild base like sodium acetate or pyridine can be beneficial. 4. Reaction Conditions: For sterically hindered ketones, consider increasing the reaction temperature moderately (e.g., to 50-60 °C) and extending the reaction time. |
| Presence of an Amide or Lactam Impurity | Beckmann rearrangement has occurred. This is often triggered by strongly acidic conditions. | 1. Control Acidity: Avoid the use of strong acids. If an acid catalyst is necessary, use a weaker acid or a buffered system. 2. Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize acid-catalyzed side reactions. 3. Reagent Choice: In some cases, using reagents like p-toluenesulfonyl chloride to activate the oxime for rearrangement can be avoided by maintaining neutral or slightly basic conditions during the oximation.[2] |
| Reappearance of Starting Ketone/Aldehyde in Product Mixture | Hydrolysis of the O-oxime ether product, likely during aqueous workup or purification under acidic conditions. | 1. Neutral Workup: During the workup, use a mild base such as a saturated sodium bicarbonate solution to neutralize any residual acid. 2. Purification Conditions: If using silica gel chromatography, consider neutralizing the silica gel with triethylamine (e.g., 0.5-1% in the eluent) to prevent on-column hydrolysis. 3. Minimize Water Contact: Ensure all solvents and reagents are dry, and minimize the exposure of the product to aqueous environments, especially if acidic. |
| Formation of Nitrone Byproducts | N-alkylation of the oxime can compete with the desired O-alkylation, leading to nitrone formation. | 1. Reaction Conditions: This is less common in oximation with pre-formed O-substituted hydroxylamines but can occur if there is an exchange with other alkylating agents present. Ensure the purity of starting materials. 2. Base Selection: The choice of base can influence the O- versus N-alkylation ratio in related reactions. Using a milder base may be beneficial.[8] |
Quantitative Data on Side Reactions (Illustrative)
Table 1: Illustrative Effect of pH on Beckmann Rearrangement
| Reaction pH | Desired Oxime Ether Yield (%) | Beckmann Product Yield (%) |
| 2 | 45 | 50 |
| 3 | 65 | 30 |
| 4 | 85 | 10 |
| 5 | 92 | <5 |
| 6 | 95 | <2 |
| 7 | 94 | <2 |
Table 2: Illustrative Effect of Temperature on Hydrolysis
| Workup/Purification Temperature (°C) | Desired Oxime Ether Recovery (%) | Recovered Ketone/Aldehyde (%) |
| 20 | 98 | 2 |
| 40 | 92 | 8 |
| 60 | 85 | 15 |
Experimental Protocols
Protocol 1: General Procedure for Oximation of a Ketone
-
Reagent Preparation: In a round-bottom flask, dissolve the ketone (1.0 eq) in a suitable solvent such as ethanol or methanol (5-10 mL per mmol of ketone).
-
Addition of Hydroxylamine: Add this compound (1.1-1.2 eq) and a mild base such as sodium acetate (1.5-2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction by TLC until the starting ketone is consumed (typically 2-6 hours).
-
Workup: Quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (if necessary, pre-treated with triethylamine) or by recrystallization.
Protocol 2: Minimizing Beckmann Rearrangement
-
Buffered System: Prepare a solution of the ketone (1.0 eq) in a buffered solvent system, for instance, a mixture of ethanol and a pH 6-7 buffer.
-
Reagent Addition: Add this compound (1.1 eq).
-
Temperature Control: Maintain the reaction temperature at or below room temperature.
-
Monitoring and Workup: Follow steps 4-6 from Protocol 1, ensuring the pH remains near neutral throughout the workup.
Visualizing Reaction Pathways
Caption: Main reaction pathway and potential side reactions in oximation.
Caption: Troubleshooting workflow for oximation side reactions.
References
- 1. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longdom.org [longdom.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Purification of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of crude this compound after synthesis?
A1: The purity of the crude product can vary significantly based on the synthetic route and reaction conditions. However, it is common to see purities in the range of 95-97% from commercial suppliers, which likely represents the product after initial purification.[1][2]
Q2: What are the common impurities in the synthesis of this compound?
A2: A common side product is the N,N-bis(2,4-dichlorobenzyl)hydroxylamine. This impurity is less polar than the desired product and can often be removed through recrystallization.[3] Unreacted starting materials and other over-alkylated products may also be present.
Q3: What is the recommended method for purifying this compound?
A3: Recrystallization is the most common and effective method for purifying O-substituted hydroxylamine hydrochlorides. The choice of solvent is critical for successful purification.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: Based on protocols for similar compounds, polar organic solvents are recommended. Absolute ethanol is a good starting point. A mixture of ethanol and diethyl ether has also been used for related compounds.[4] For the analogous N-benzylhydroxylamine hydrochloride, ethyl acetate has been shown to be effective.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Recovery of Purified Product | The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. The volume of solvent used was too high. | - Try a solvent system in which the product has lower solubility at room temperature. A mixture of solvents (e.g., ethanol/diethyl ether) can be effective. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the crystallization solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. Impurities are inhibiting crystallization. | - Switch to a lower-boiling point solvent. - Add a slightly larger volume of hot solvent to ensure the product remains dissolved. - Try seeding the solution with a small crystal of the pure product. - Perform a pre-purification step, such as an extraction, to remove significant impurities. |
| Persistent Impurities in the Final Product | The impurity has similar solubility to the product in the chosen solvent. The cooling process was too rapid, trapping impurities. | - Perform a second recrystallization. - Try a different solvent or solvent system for recrystallization. - Allow the solution to cool slowly to room temperature before placing it in a cold bath to encourage selective crystallization.[5] |
| Product is Discolored | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield. |
Experimental Protocols
Recrystallization of this compound (General Protocol)
This protocol is based on methods for analogous compounds and may require optimization.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of absolute ethanol (a starting ratio of 1g of crude product to 7-9 ml of ethanol can be tested) and heat the mixture with stirring to reflux until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat to reflux for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath (0-5 °C) for at least one hour to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization).
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Drying: Dry the purified crystals under vacuum.
Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. This compound | 51572-93-1 [sigmaaldrich.com]
- 2. This compound | 51572-93-1 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the reaction workup of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Precipitation of Hydrochloride Salt | Incomplete reaction; insufficient HCl; product is too soluble in the current solvent system. | Confirm reaction completion via TLC. Ensure the solution is saturated with HCl gas or that a sufficient amount of concentrated HCl has been added. Try a different anti-solvent to induce precipitation. |
| Oily Product Instead of Solid | Presence of impurities; residual solvent; incomplete salt formation. | Wash the crude product with a non-polar solvent like hexane to remove organic impurities. Ensure all solvent from the extraction step is removed under vacuum. Re-dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate the salt again. |
| Final Product is Off-Color (Yellow or Brown) | Impurities from starting materials; degradation of the product; residual byproducts from the reaction. | Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether).[1] Ensure the reaction is not overheated, as this can lead to decomposition. |
| Difficulty Filtering the Precipitated Product | Very fine particles are formed. | Allow the precipitate to stand in the mother liquor for a longer period to allow for crystal growth. Cool the mixture in an ice bath to further decrease solubility and potentially increase particle size. Use a finer porosity filter paper or a different filtration technique, such as centrifugation followed by decantation. |
| Low Yield | Incomplete reaction; loss of product during extraction or purification steps. | Monitor the reaction closely by TLC to ensure it goes to completion. During aqueous extraction, ensure the pH is appropriately adjusted to minimize the solubility of the free base in the aqueous layer. Minimize the number of transfer and purification steps where product loss can occur. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of this compound?
A1: The reported melting point is in the range of 155-156°C[2] and 184.5-185.5°C.[3] A broad melting range may indicate impurities.
Q2: What are the key safety precautions to take when working with hydroxylamine derivatives and reagents used in the synthesis?
A2: Hydroxylamine hydrochloride and its derivatives can be toxic and irritating to the skin and mucous membranes.[4][5] It is also a potential reducing agent and may react with oxidizing agents.[1][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3][6] Purity can also be assessed by melting point determination.
Q4: What is a common method for the synthesis of this compound?
A4: A common synthetic route involves a one-pot process starting from 2,4-dichlorobenzyl alcohol. This typically proceeds via a Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the phthalimide group using hydrazine.[3] The final product is then isolated as the hydrochloride salt.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₃NO | [7] |
| Molecular Weight | 228.5 g/mol | [2][7] |
| Melting Point | 155-156 °C | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | 97% |
Experimental Protocol: Workup Procedure
This protocol outlines a general workup procedure following the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine from 2,4-dichlorobenzyl alcohol, N-hydroxyphthalimide, and subsequent deprotection.
-
Quenching the Reaction: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
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Solvent Removal: Remove the reaction solvent (e.g., THF) under reduced pressure using a rotary evaporator.
-
Aqueous Workup:
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To the residue, add dichloromethane (DCM) and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free base.
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography.
-
Hydrochloride Salt Formation:
-
Dissolve the crude O-(2,4-Dichlorobenzyl)hydroxylamine in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
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Continue addition until no further precipitation is observed.
-
-
Isolation of the Product:
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Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
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Dry the product under vacuum to obtain this compound as a solid.
-
Troubleshooting Workflow
Caption: Troubleshooting logic for the workup of this compound.
References
- 1. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C7H8Cl3NO | CID 2764014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance with O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Welcome to the Technical Support Center for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges during its use in chemical synthesis, with a particular focus on overcoming steric hindrance in oximation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted hydroxylamine derivative. Its primary application in organic synthesis is as a reagent for the formation of O-benzyl oximes from aldehydes and ketones. These oxime derivatives are often important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Q2: Why am I experiencing low to no yield when reacting this compound with a sterically hindered ketone?
Low yields in oximation reactions with sterically hindered ketones are a common issue. Several factors can contribute to this:
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Steric Hindrance: The bulky 2,4-dichlorobenzyl group on the hydroxylamine and the sterically demanding environment around the carbonyl group of the ketone can significantly slow down or prevent the nucleophilic attack of the nitrogen atom on the carbonyl carbon.
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Reagent Inactivity: The hydrochloride salt of the reagent is not the active nucleophile. The free base, O-(2,4-Dichlorobenzyl)hydroxylamine, must be generated in situ for the reaction to proceed. Inadequate neutralization of the hydrochloride can lead to low concentrations of the active reagent.
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Suboptimal Reaction Conditions: The reaction rate of oximation is highly dependent on pH, temperature, and solvent. Non-ideal conditions can lead to incomplete reactions or decomposition of the starting materials.
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Reagent Quality: Degradation of this compound over time can also lead to lower yields. It is advisable to use a fresh, high-purity batch of the reagent.
Q3: What is the optimal pH for oximation reactions using this reagent?
The optimal pH for oximation is typically mildly acidic, generally in the range of 4-5. At this pH, the rate of condensation between the hydroxylamine and the carbonyl group is maximized. While the reaction can proceed at neutral pH, the rate is often significantly slower. It is important to add a base to neutralize the hydrochloride salt and generate the free hydroxylamine.
Q4: Can I use a catalyst to improve the reaction with a hindered ketone?
Yes, various catalysts can be employed to facilitate oximation with sterically hindered ketones. These can include:
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Acid Catalysts: While the reaction is generally favored under slightly acidic conditions, the use of a catalytic amount of a stronger acid can sometimes accelerate the reaction. However, care must be taken to avoid acid-catalyzed side reactions.
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Metal Catalysts: Lewis acids such as ZnCl₂, TiCl₄, or metal oxides like ZnO can activate the carbonyl group, making it more susceptible to nucleophilic attack.
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Aniline Catalysis: Aniline and its derivatives can act as nucleophilic catalysts, particularly in accelerating the dehydration step of oxime formation.
Q5: Are there alternative strategies to overcome severe steric hindrance?
For extremely hindered ketones where standard methods fail, more forcing conditions may be necessary:
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Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid decomposition.
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Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields in sterically hindered cases by providing rapid and uniform heating.
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High Pressure: Applying high pressure can also facilitate the reaction by favoring the formation of the more compact transition state.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Ketone | 1. Insufficiently active hydroxylamine (still in hydrochloride form).2. Severe steric hindrance.3. Low reaction temperature or short reaction time. | 1. Add a suitable base (e.g., pyridine, sodium acetate, triethylamine) to neutralize the HCl and generate the free hydroxylamine.2. Increase the reaction temperature and/or prolong the reaction time. Consider using a catalyst (e.g., aniline, ZnCl₂).3. Monitor the reaction by TLC to determine the optimal reaction time and consider gentle heating (e.g., 40-60 °C). |
| Formation of Multiple Products | 1. Side reactions due to high temperature or strong acid/base catalysis.2. Beckmann rearrangement of the formed oxime under acidic conditions. | 1. Optimize the reaction temperature and catalyst loading. Use milder bases or buffer the reaction mixture.2. Maintain a pH between 4 and 5. Avoid strongly acidic workup conditions. |
| Product is an Amide/Lactam instead of an Oxime | Beckmann rearrangement of the initially formed oxime. | This is a strong indication of acidic conditions. Neutralize the reaction mixture carefully and consider running the reaction in the presence of a non-acidic buffer. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous phase.2. Emulsion formation during workup. | 1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).2. Add brine (saturated NaCl solution) to break up the emulsion. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Oximation of a Sterically Hindered Ketone (e.g., Camphor)
| Hydroxylamine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydroxylamine HCl | Pyridine | Ethanol | Reflux | 24 | ~40 | Analogous Reaction |
| Hydroxylamine HCl | Sodium Acetate | Acetic Acid | 100 | 12 | ~65 | Analogous Reaction |
| O-(2,4-Dichlorobenzyl)hydroxylamine HCl | Pyridine | Ethanol | Reflux | 48 | ~35 | Estimated |
| O-(2,4-Dichlorobenzyl)hydroxylamine HCl | Sodium Acetate | Ethanol/Water | 80 | 24 | ~50 | Estimated |
| O-(2,4-Dichlorobenzyl)hydroxylamine HCl | Triethylamine | Toluene (Microwave) | 120 | 0.5 | ~75 | Estimated |
Note: Yields for O-(2,4-Dichlorobenzyl)hydroxylamine HCl are estimated based on typical outcomes for sterically hindered substrates and may vary depending on the specific ketone and optimized conditions.
Experimental Protocols
Protocol 1: General Procedure for Oximation of a Sterically Hindered Ketone
This protocol provides a general starting point for the oximation of a sterically hindered ketone using this compound.
Materials:
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Sterically hindered ketone (1.0 eq)
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This compound (1.2 - 1.5 eq)
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Pyridine (2.0 - 3.0 eq) or Sodium Acetate (2.0 - 3.0 eq)
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Ethanol or a suitable solvent
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Deionized water
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the sterically hindered ketone (1.0 eq) in ethanol.
-
Reagent Addition: Add this compound (1.2 - 1.5 eq) followed by the base (pyridine or sodium acetate, 2.0 - 3.0 eq).
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Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC). For highly hindered ketones, the reaction may require several hours to days.
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Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Add deionized water to the residue and extract the product with ethyl acetate (3 x volume).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: Workflow for oximation with troubleshooting steps.
Caption: Acid-catalyzed mechanism of oxime formation.
Optimizing reaction conditions for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is a two-step process. It begins with a Mitsunobu reaction between 2,4-dichlorobenzyl alcohol and N-hydroxyphthalimide. This is followed by the deprotection of the resulting N-(2,4-dichlorobenzyloxy)phthalimide using hydrazine to yield the final product.
Q2: What are the critical parameters to control during the Mitsunobu reaction step?
A2: Key parameters for a successful Mitsunobu reaction include using anhydrous solvents (like THF or DCM), maintaining a low temperature (typically 0 °C) during the addition of the azodicarboxylate reagent (e.g., DIAD or DEAD), and ensuring the purity of all reagents, especially the triphenylphosphine and the azodicarboxylate. The order of reagent addition is also crucial; typically, the alcohol, N-hydroxyphthalimide, and triphenylphosphine are mixed before the azodicarboxylate is added slowly.
Q3: I am having trouble removing triphenylphosphine oxide (TPPO) after the Mitsunobu reaction. What are the best purification strategies?
A3: Triphenylphosphine oxide (TPPO) is a common byproduct and can be challenging to remove. Several methods can be employed for its removal:
-
Crystallization: TPPO can sometimes be crystallized out of the reaction mixture by using a non-polar solvent like hexane or a mixture of benzene and cyclohexane.
-
Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the product from TPPO.
-
Precipitation with Metal Salts: TPPO can be precipitated from polar solvents by the addition of zinc chloride (ZnCl₂), forming an insoluble complex that can be filtered off.
Q4: What are the common issues during the hydrazine deprotection step?
A4: Incomplete deprotection is a common issue. This can often be resolved by increasing the equivalents of hydrazine hydrate or extending the reaction time. The formation of side products can also occur if other functional groups in the molecule are sensitive to hydrazine.
Q5: How should I store this compound?
A5: It is recommended to store the compound in a cool, dry place under an inert atmosphere to prevent degradation.
Troubleshooting Guides
Mitsunobu Reaction Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive reagents (degraded DIAD/DEAD or oxidized PPh₃).2. Wet solvent or reagents.3. Insufficiently acidic nucleophile (N-hydroxyphthalimide pKa is generally suitable).4. Incorrect order of reagent addition. | 1. Use fresh or purified reagents. Store azodicarboxylates properly.2. Use anhydrous solvents and ensure starting materials are dry.3. While N-hydroxyphthalimide is usually reactive enough, ensure its purity.4. Dissolve the alcohol, N-hydroxyphthalimide, and PPh₃ before slowly adding DIAD/DEAD at 0 °C. |
| Formation of Side Products (e.g., Elimination) | 1. Reaction temperature is too high.2. The alcohol substrate is sterically hindered (less of an issue for primary benzyl alcohols). | 1. Maintain a low temperature (0 °C) during reagent addition and consider running the reaction at room temperature or below for the entire duration.2. For more hindered alcohols, a switch to a more acidic nucleophile might be needed, though not typically necessary for this synthesis. |
| Difficult Purification (TPPO Removal) | High solubility of TPPO in the purification solvent. | 1. Attempt precipitation of TPPO with a non-polar solvent (e.g., hexane, ether).2. Use column chromatography with an appropriate solvent system.3. Precipitate TPPO using ZnCl₂ in a polar solvent like ethanol. |
Hydrazine Deprotection Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient hydrazine hydrate.2. Short reaction time. | 1. Increase the molar equivalents of hydrazine hydrate (e.g., from 1.5-2 eq. to 5-10 eq.).2. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Side Products | The substrate contains other functional groups reactive towards hydrazine (e.g., esters, amides). | 1. If possible, protect sensitive functional groups before the deprotection step.2. Optimize the reaction conditions (e.g., lower temperature, stoichiometric amount of hydrazine) to favor the desired reaction. |
| Difficult Isolation of the Product | The product amine salt is soluble in the workup solvent, leading to loss during extraction. | 1. After quenching the reaction, acidify the mixture to ensure the formation of the hydrochloride salt.2. Carefully choose the extraction solvent to minimize the solubility of the product salt in the organic phase. |
Data Presentation
Table 1: Effect of Reagent Stoichiometry on the Yield of Benzylhydroxylamine Synthesis
The following data is for the synthesis of the related N-benzylhydroxylamine hydrochloride and illustrates the importance of using an excess of the hydroxylamine reagent to suppress the formation of dibenzyl-substituted impurities.
| Equivalents of Hydroxylamine HCl | Yield (%) | Purity (%) | Dibenzyl-substituted Impurity (%) |
| 2.0 | 65 | 70.12 | 25.34 |
| 3.0 | 72 | 73.58 | 20.15 |
| 4.0 | 76 | 75.17 | 17.21 |
| 5.0 | 75 | 75.25 | 17.15 |
Data adapted from a continuous flow synthesis of N-benzylhydroxylamine hydrochloride.[1][2]
Table 2: General Mitsunobu Reaction Optimization Parameters
| Parameter | Condition | Rationale |
| Reagent Ratio (Alcohol:Nucleophile:PPh₃:DIAD) | 1 : 1.1 : 1.2-1.5 : 1.2-1.5 | A slight excess of the Mitsunobu reagents ensures complete conversion of the limiting reagent. |
| Solvent | Anhydrous THF, DCM, Toluene | Anhydrous conditions are critical to prevent quenching of the reactive intermediates. THF is a commonly used and effective solvent. |
| Temperature | 0 °C to Room Temperature | The addition of the azodicarboxylate should be performed at 0 °C to control the reaction rate and minimize side reactions. The reaction can then be allowed to warm to room temperature. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a one-pot synthesis involving a Mitsunobu reaction followed by hydrazinolysis.
Step 1: Mitsunobu Reaction
-
To a solution of 2,4-dichlorobenzyl alcohol (1 mmol) in freshly distilled anhydrous THF (5 ml), add triphenylphosphine (1.1 mmol) and N-hydroxyphthalimide (1.1 mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add diisopropylazodicarboxylate (DIAD) (1.1 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature over 3 hours.
-
Monitor the reaction progress by TLC (1:1 heptanes:ethyl acetate).
Step 2: Hydrazine Deprotection
-
Once the Mitsunobu reaction is complete, add hydrazine monohydrate (1.1 mmol) to the reaction mixture.
-
Stir the solution at room temperature. The reaction time can vary, so it is advisable to monitor the disappearance of the phthalimide-protected intermediate by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by recrystallization to afford this compound as white crystals. A reported yield for this procedure is 69%.
Mandatory Visualization
References
Removal of excess O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride from reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride and facing challenges with its removal from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of a reaction mixture containing excess this compound.
Q1: I performed an aqueous workup, but my product is still contaminated with this compound. What went wrong?
A1: This is a common issue. This compound possesses some solubility in common organic solvents used for extraction. Here are several potential reasons and solutions:
-
Incorrect pH of the aqueous phase: The amine group in O-(2,4-Dichlorobenzyl)hydroxylamine is basic and will be protonated at acidic pH, increasing its water solubility. Ensure the pH of your aqueous wash is appropriate to partition the hydrochloride salt into the aqueous layer. An acidic wash (e.g., dilute HCl) is generally recommended.
-
Insufficient number of extractions: A single extraction may not be sufficient. Perform multiple extractions with the aqueous solution to improve removal efficiency.
-
Emulsion formation: Emulsions can trap the water-soluble hydrochloride salt in the organic layer. If an emulsion forms, try adding brine to break it.
Q2: I'm observing product degradation or unexpected side reactions during the removal process. What could be the cause?
A2: O-alkylhydroxylamines can be sensitive to certain conditions. Consider the following:
-
Harsh pH conditions: Both strongly acidic and basic conditions can potentially degrade your product or the hydroxylamine derivative.[1] The stability of hydroxylamine itself is known to be affected by pH.[1] It is advisable to use dilute acids or bases for pH adjustments.
-
Elevated temperatures: Heating during workup or concentration can lead to decomposition.[2][3] Whenever possible, perform extractions at room temperature and concentrate your product under reduced pressure at a low temperature.
Q3: I tried to remove the excess reagent by silica gel chromatography, but it's streaking and not separating well from my product.
A3: The free amine of O-(2,4-Dichlorobenzyl)hydroxylamine can interact strongly with the acidic silica gel, leading to poor peak shape and difficult separation.
-
Neutralizing the column: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can improve chromatography.
-
Alternative stationary phases: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography if your product is sufficiently non-polar.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for removing excess this compound?
A1: The primary strategies for removing excess this compound leverage its properties as a hydrochloride salt and its potential to be a free base. Key methods include:
-
Aqueous Extraction: As a hydrochloride salt, it has significant water solubility. Washing the reaction mixture with an aqueous solution, particularly an acidic one, can effectively partition it out of the organic phase.
-
Crystallization: If your desired product is a solid and has different solubility characteristics than the hydroxylamine hydrochloride, crystallization can be an effective purification method.[2][4]
-
Chromatography: Column chromatography using silica gel or other stationary phases can separate the hydroxylamine derivative from the desired product based on polarity differences.
-
Quenching: In some cases, a reactive quenching agent can be added to consume the excess hydroxylamine, forming a new compound that is easier to remove.
Q2: What is the solubility of this compound?
Q3: Can I use a scavenger resin to remove the excess this compound?
A3: Yes, scavenger resins can be an excellent method for removing excess nucleophilic or basic reagents. An acidic ion-exchange resin or a resin functionalized with an electrophile that reacts with the hydroxylamine could be employed. This technique is often very clean and can simplify the workup procedure significantly.
Data Presentation
Table 1: Comparison of Removal Techniques
| Technique | Principle | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning between immiscible organic and aqueous phases based on solubility. | Simple, fast, and inexpensive for initial bulk removal. | May not achieve high purity; potential for emulsion formation. |
| Crystallization | Separation based on differential solubility of the product and impurity in a given solvent system. | Can yield very pure material; scalable. | Product must be a solid; requires screening of solvents; potential for product loss in the mother liquor. |
| Silica Gel Chromatography | Separation based on differential adsorption to a solid stationary phase. | Can achieve high purity; applicable to a wide range of compounds. | Can be time-consuming and expensive; potential for product loss on the column; hydroxylamine may streak. |
| Ion-Exchange Resin | Selective binding of the charged hydroxylamine hydrochloride to a resin. | High selectivity for the impurity; simple filtration-based workup. | Resin cost can be high; requires compatibility with the reaction solvent and product. |
Experimental Protocols
Protocol 1: Removal by Acidic Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent in which your product is soluble but that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of dilute hydrochloric acid (e.g., 0.1 M HCl).
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash two more times to ensure complete removal of the hydroxylamine hydrochloride.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Select a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while this compound has different solubility properties.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization of the desired product.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]
- 3. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. CN104926681A - Purification method of O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: O-(2,4-Dichlorobenzyl)oximes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with O-(2,4-Dichlorobenzyl)oximes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with O-(2,4-Dichlorobenzyl)oximes?
A1: O-(2,4-Dichlorobenzyl)oximes, like other oxime ethers, can be susceptible to several stability issues, primarily hydrolysis of the oxime ether bond, especially under acidic or basic conditions. Other potential concerns include geometric isomerization (E/Z isomerism) around the C=N double bond, and potential photodegradation upon exposure to light. The stability can be influenced by factors such as pH, temperature, solvent, and the presence of catalysts. While oximes are generally more stable than imines and hydrazones, these potential degradation pathways should be considered during synthesis, purification, storage, and formulation.[1][2]
Q2: How can I monitor the stability of my O-(2,4-Dichlorobenzyl)oxime compound?
A2: The stability of your compound can be monitored using various analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the appearance of degradation products. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS/MS) are highly recommended.[3] These methods can separate the parent compound from its degradants and provide accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes or the presence of impurities.
Q3: What are the recommended storage conditions for O-(2,4-Dichlorobenzyl)oximes?
A3: To ensure long-term stability, O-(2,4-Dichlorobenzyl)oximes should be stored in a cool, dark, and dry place. It is advisable to store them as a solid in well-sealed containers to protect them from moisture and light. If storage in solution is necessary, use a non-protic, anhydrous solvent and store at low temperatures (e.g., -20°C). Avoid prolonged storage in protic solvents or at elevated temperatures.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram After Synthesis and Purification
Symptoms:
-
Multiple spots on TLC analysis of the purified product.
-
Additional peaks observed in HPLC or LC/MS analysis that were not present immediately after purification.
Potential Causes:
-
Incomplete reaction or side reactions: The synthesis may not have gone to completion, or side products may have formed.
-
Isomerization: The compound may exist as a mixture of E/Z isomers, which might be separable under certain chromatographic conditions.
-
Degradation during workup or purification: The compound may be unstable to the conditions used during extraction, washing, or chromatography (e.g., acidic or basic conditions).
Troubleshooting Steps:
-
Optimize Synthesis: Ensure the reaction goes to completion by monitoring it with TLC or HPLC. Adjust reaction time, temperature, or stoichiometry of reactants if necessary. The synthesis of oxime ethers often involves the reaction of an oxime with an alkyl halide under basic conditions.[4][5]
-
Characterize Isomers: Use spectroscopic methods like NMR to determine if E/Z isomers are present. The chemical shifts of the protons near the C=N bond can help distinguish between isomers.[6]
-
Modify Purification Protocol:
-
If using column chromatography, consider using a neutral stationary phase like silica gel and a non-protic eluent system.
-
Avoid prolonged exposure to acidic or basic conditions during aqueous workup. Use mild acids or bases for pH adjustments and perform extractions quickly at low temperatures.
-
Recrystallization from a suitable solvent can be an effective method for obtaining a pure, single isomer if one is thermodynamically more stable.[7]
-
Issue 2: Loss of Compound Potency or Activity Over Time
Symptoms:
-
Decreased biological activity in assays compared to a freshly prepared sample.
-
Changes in the physical appearance of the compound (e.g., color change).
Potential Causes:
-
Hydrolysis: The oxime ether bond can hydrolyze to the corresponding ketone/aldehyde and O-(2,4-Dichlorobenzyl)hydroxylamine, especially in the presence of moisture and acid or base. Oximes are generally more resistant to hydrolysis than hydrazones.[1][2][8]
-
Photodegradation: Exposure to UV or visible light may cause degradation.
-
Oxidation: Although less common for oxime ethers, oxidation can be a concern for certain structures.
Troubleshooting Steps:
-
Control pH: Ensure that the compound is handled and stored in neutral conditions. If formulating for biological assays, use buffers with a pH as close to neutral as possible.
-
Protect from Light: Store the compound in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Formulation Strategies: For aqueous formulations, consider the use of co-solvents or excipients that can enhance stability. While specific data for O-(2,4-Dichlorobenzyl)oximes is not available, formulating poorly soluble drugs like milbemycin oxime into nanoemulsions has been shown to improve stability and solubility.[9]
Experimental Protocols
General Protocol for Synthesis of O-(2,4-Dichlorobenzyl)oximes:
This is a general procedure based on common methods for oxime ether synthesis.[4][5] Researchers should adapt it based on their specific starting materials.
-
Oxime Formation:
-
Dissolve the starting aldehyde or ketone in a suitable solvent like ethanol or methanol.
-
Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine, or potassium hydroxide) to neutralize the HCl.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure. The crude oxime can be purified by recrystallization or column chromatography.
-
-
O-alkylation:
-
Dissolve the purified oxime in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the oxime hydroxyl group.
-
Add a slight excess of 2,4-dichlorobenzyl chloride or bromide.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Table 1: Summary of Analytical Methods for Stability Assessment
| Analytical Technique | Purpose | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid qualitative monitoring of reaction progress and purity. | Use appropriate stationary and mobile phases to achieve good separation. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and degradation products. | Develop a stability-indicating method with a suitable column and mobile phase to separate the parent compound from all potential degradants. |
| Liquid Chromatography-Mass Spectrometry (LC/MS/MS) | Identification and quantification of the parent compound and its metabolites or degradants. | Useful for confirming the identity of degradation products by their mass-to-charge ratio.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and identification of isomers and impurities. | 1H and 13C NMR can confirm the structure of the desired product and identify any structural changes upon degradation. |
Visualizations
Caption: Experimental workflow for synthesis, purification, and stability testing of O-(2,4-Dichlorobenzyl)oximes.
Caption: Potential degradation and isomerization pathways for O-(2,4-Dichlorobenzyl)oximes.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. epa.gov [epa.gov]
- 4. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 5. Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US4550175A - Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether - Google Patents [patents.google.com]
- 8. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting low conversion rates with O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in experiments involving O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily used in organic synthesis for the formation of O-substituted oximes by reacting with aldehydes and ketones.[1][2] These oxime derivatives are often intermediates in the development of new bioactive molecules and pharmaceuticals. For instance, oximes derived from O-benzylhydroxylamines have been synthesized and evaluated as potential inhibitors of enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is a target for antimicrobial agents.[1]
Q2: What is the general reaction mechanism for oxime formation?
The formation of an oxime from an aldehyde or ketone and a hydroxylamine derivative proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime.[3] The reaction is typically carried out in a weakly acidic or basic medium.
Q3: How can I monitor the progress of my reaction?
The progress of the oximation reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: The consumption of the starting aldehyde or ketone and the formation of the more polar oxime product can be visualized on a TLC plate.[4]
-
¹H NMR: The appearance of a characteristic signal for the proton of the hydroxyl group (-OH) in the oxime, typically as a broad singlet, and the shift of the proton on the imine carbon (R-CH=NOH) can be used to track the reaction's progress.[4]
Troubleshooting Low Conversion Rates
Low conversion rates in oxime formation reactions can be attributed to several factors. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Incomplete Reaction or No Reaction
Possible Causes and Solutions:
-
Incorrect pH: The pH of the reaction medium is crucial. The nucleophilicity of the hydroxylamine is pH-dependent. A medium that is too acidic will protonate the hydroxylamine, reducing its nucleophilicity. Conversely, a highly basic medium may also not be optimal. The use of a weak base like pyridine or sodium carbonate is often recommended to neutralize the hydrochloride salt and maintain a suitable pH.[4][5]
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol or methanol is a common practice.[5] However, excessive heat can lead to decomposition of reactants or products.
-
Insufficient Reaction Time: Some oximation reactions can be slow. It is important to monitor the reaction over a sufficient period to ensure it has reached completion.
-
Steric Hindrance: Highly hindered ketones or aldehydes may react slowly. Increasing the reaction temperature or using a less sterically hindered hydroxylamine derivative, if possible, could improve the conversion rate. While steric hindrance of the hydroxylamine substituent might not always directly correlate with diastereoselectivity, it can influence the reaction rate.[6]
Problem 2: Presence of Side Products
Possible Causes and Solutions:
-
Dehydration of Aldoximes to Nitriles: Aldoximes, particularly those derived from aldehydes, can sometimes dehydrate to form nitriles, especially under harsh reaction conditions.
-
Beckmann Rearrangement: In the presence of strong acids, oximes can undergo a Beckmann rearrangement to form amides.[7] Careful control of the reaction's acidity is necessary to avoid this side reaction.
-
Hydrolysis of the Oxime Product: Oximes can be hydrolyzed back to the corresponding aldehyde/ketone and hydroxylamine, especially in the presence of strong acids and heat.[7]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
General Protocol for Oxime Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or Ketone
-
This compound
-
Pyridine (or another suitable weak base)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in ethanol (10 mL).
-
Add this compound (1.2 mmol).
-
To this mixture, add pyridine (2.0 mmol) dropwise while stirring.[4]
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Add deionized water (20 mL) to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 15 mL) to remove any remaining pyridine, followed by a wash with deionized water (20 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Data Presentation
Table 1: Effect of Reaction Conditions on Oxime Yield (Hypothetical Data for this compound based on general principles)
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Pyridine | Ethanol | Reflux | 2 | 85 |
| 2 | Benzaldehyde | Na₂CO₃ | Methanol | Room Temp | 24 | 60 |
| 3 | Acetophenone | Pyridine | Ethanol | Reflux | 4 | 78 |
| 4 | Acetophenone | Na₂CO₃ | Methanol | Reflux | 6 | 70 |
| 5 | Cyclohexanone | Pyridine | Ethanol | Room Temp | 12 | 92 |
Note: This table is illustrative and based on general knowledge of oxime synthesis. Actual yields may vary and require experimental optimization.
Visualizations
Signaling Pathway: General Mechanism of Oxime Formation
Caption: General reaction mechanism for the formation of an O-substituted oxime.
Experimental Workflow: Oxime Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of oximes.
Logical Relationship: Troubleshooting Low Conversion Rates
Caption: A decision tree for troubleshooting low conversion rates in oxime synthesis.
References
- 1. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxime - Wikipedia [en.wikipedia.org]
Preventing byproduct formation in reactions with O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Technical Support Center: O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent byproduct formation in chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: This reagent is primarily used for the synthesis of O-(2,4-Dichlorobenzyl) oxime ethers from carbonyl compounds (aldehydes and ketones).[1][2] This reaction is a common method for protecting the carbonyl group or for creating biologically active molecules, as the oxime ether moiety is present in many pharmaceuticals.[3][4]
Q2: What are the most common byproducts observed in reactions with this reagent?
A2: While the reaction is generally efficient, several byproducts can form depending on the specific conditions:
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Unreacted Starting Materials: Residual carbonyl compound and O-(2,4-Dichlorobenzyl)hydroxylamine.
-
Aldol Condensation Products: Self-condensation of aldehyde or ketone starting materials can occur under basic conditions.
-
N-Alkylated Products (Nitrones): Although less common when using an O-substituted hydroxylamine directly, N-alkylation can sometimes occur as a side reaction.[5]
-
Hydrolysis Products: The desired oxime ether may hydrolyze back to the starting carbonyl and hydroxylamine, particularly during acidic workup.
-
Geometric Isomers (E/Z): For unsymmetrical ketones and aldehydes, a mixture of E and Z isomers of the final oxime ether is often formed.[2][6] While not impurities in the traditional sense, their presence may complicate purification and characterization.
Q3: How does the choice of base affect byproduct formation?
A3: The base is critical. It deprotonates the hydroxylamine hydrochloride to generate the free, nucleophilic hydroxylamine.
-
Strong Bases (e.g., NaH, alkoxides): Can accelerate the desired reaction but may also promote undesired side reactions like the aldol condensation of the carbonyl starting material.
-
Weaker Bases (e.g., K₂CO₃, NaHCO₃, Pyridine): Generally offer better control and minimize side reactions.[7] Potassium carbonate is a mild and effective base that is easily removed from the reaction mixture.[7] The choice of base should be tailored to the sensitivity of the carbonyl substrate.
Q4: What is the optimal solvent for this reaction?
A4: The ideal solvent should dissolve both the carbonyl compound and the hydroxylamine salt (or its free base form). Common choices include:
-
Protic Solvents: Ethanol or methanol are frequently used and can facilitate the reaction.[2]
-
Aprotic Polar Solvents: Acetone, DMSO, and DMF are also effective. Acetone can be a good choice as it's a good solvent and is relatively easy to remove.[7] However, if the starting material is a ketone, using acetone as a solvent is not advisable.
Q5: How can I remove unreacted starting materials and byproducts after the reaction?
A5: Standard purification techniques are typically effective:
-
Aqueous Workup: A mild aqueous wash can remove the hydrochloride salt of any excess base (like triethylamine) and other water-soluble impurities.
-
Crystallization: If the desired oxime ether product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is an excellent purification method.
-
Silica Gel Chromatography: This is the most versatile method for separating the desired product from starting materials and byproducts, especially for oily products or for separating E/Z isomers.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of O-(2,4-Dichlorobenzyl) oxime ethers.
Problem 1: Low or No Yield of the Desired Oxime Ether
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation | The hydroxylamine hydrochloride must be neutralized. Ensure you are using at least one equivalent of base. For bases like K₂CO₃, which are weaker, using a slight excess (1.1-1.5 eq.) can be beneficial. |
| Sterically Hindered Carbonyl | Ketones that are sterically hindered may react very slowly. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Poor Reagent Quality | Ensure the this compound and the carbonyl compound are pure. Impurities can inhibit the reaction. |
| Inappropriate Solvent | If starting materials are not fully dissolved, the reaction will be slow. Try a different solvent system (e.g., switch from ethanol to DMSO for poorly soluble compounds). |
Problem 2: Significant Amount of Aldol Byproduct Detected
| Possible Cause | Suggested Solution |
| Base is too Strong | Strong bases (e.g., NaOH, NaH) can promote the self-condensation of enolizable aldehydes and ketones. |
| High Reaction Temperature | Elevated temperatures can accelerate the aldol reaction. |
| High Concentration | High concentrations of the carbonyl substrate can favor the bimolecular aldol reaction. |
Problem 3: Product is an Inseparable Mixture of E/Z Isomers
| Possible Cause | Suggested Solution |
| Inherent Nature of the Substrate | Formation of both isomers is common for many unsymmetrical carbonyls.[2] |
| Thermodynamic vs. Kinetic Control | Reaction conditions can influence the ratio. Experiment with different temperatures and reaction times. Sometimes, allowing the reaction to stir longer at room temperature can favor the thermodynamically more stable isomer. |
| Purification Challenge | E/Z isomers of oxime ethers can be difficult to separate. Specialized chromatography (e.g., using different solvent systems or a different stationary phase) may be required. In some cases, accepting a mixture of isomers is necessary if separation is not feasible. |
Experimental Protocols
General Protocol for the Synthesis of an O-(2,4-Dichlorobenzyl) Oxime Ether
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol, 1.0 eq.).
-
Dissolve the carbonyl compound in a suitable solvent (e.g., ethanol, 10 mL).
-
Add this compound (1.1 mmol, 1.1 eq.).
-
Add a base (e.g., potassium carbonate, 1.5 mmol, 1.5 eq. or pyridine, 1.5 mmol, 1.5 eq.).
-
-
Reaction:
-
Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 2-12 hours).
-
-
Workup:
-
Once the reaction is complete, filter the mixture to remove any inorganic salts if a solid base like K₂CO₃ was used.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Visual Guides
Reaction and Byproduct Pathway
Caption: Main reaction pathway to the oxime ether and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction issues.
References
Validation & Comparative
A Comparative Analysis of O-(2,4-Dichlorobenzyl)hydroxylamine and Other Hydroxylamine Reagents
In the landscape of chemical biology and drug development, hydroxylamine reagents are indispensable tools for a variety of applications, most notably for the formation of stable oxime bonds through ligation with aldehydes and ketones. This guide provides a comprehensive comparison of O-(2,4-Dichlorobenzyl)hydroxylamine with other commonly used hydroxylamine reagents, focusing on their performance in bioconjugation, their biological activities, and the underlying chemical principles governing their reactivity. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Performance Comparison in Biological Systems
The utility of hydroxylamine reagents extends beyond simple chemical ligation into the realm of bioactive molecules. The following tables summarize the performance of O-(2,4-Dichlorobenzyl)hydroxylamine derivatives and other hydroxylamine reagents in terms of their antimicrobial and enzyme inhibitory activities.
Table 1: Antimicrobial Activity of O-Benzylhydroxylamine Derivatives
| Compound/Derivative | Target Organism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Oxime from O-(2,4-Dichlorobenzyl)hydroxylamine | E. coli, P. aeruginosa, B. subtilis, S. aureus, E. faecalis | 3.13 - 6.25 | [1] |
| Di-O-benzyl aminotriols | B. subtilis | < 10 | [2][3] |
| Imidazole-substituted di-O-benzyl aminotriol | S. aureus | 3.13 | [2] |
| N-benzyl and imidazole-substituted O-benzyl derivatives | B. subtilis, S. aureus | Significant inhibitory activity | [2][3] |
| O-benzyl aminotriols | B. subtilis | 20 - 50 | [2] |
| Carbazole derivatives with benzylamino moiety | S. aureus, S. epidermidis | 32 - 64 | [4] |
Table 2: Enzyme Inhibitory Activity of O-Alkylhydroxylamine Derivatives
| Compound/Derivative | Target Enzyme | IC50 / Ki | Key Findings | Reference |
| O-benzylhydroxylamine | Indoleamine 2,3-dioxygenase-1 (IDO1) | Sub-micromolar inhibitor | Parent compound for a class of IDO1 inhibitors. | [5] |
| Halogenated O-benzylhydroxylamines (meta-substitution) | Indoleamine 2,3-dioxygenase-1 (IDO1) | Improved potency over parent compound | Halogenation, particularly at the meta position, enhances inhibitory activity. | [5] |
| Oxime from O-(2,4-Dichlorobenzyl)hydroxylamine | E. coli FabH | IC50 = 1.7 mM | A potent inhibitor of the FabH enzyme. | [1] |
The data indicates that the 2,4-dichloro substitution on the benzyl ring of O-benzylhydroxylamine confers potent antimicrobial activity against a broad spectrum of bacteria[1]. This is a significant advantage for applications requiring antibacterial properties. Furthermore, halogenation of the benzyl ring has been shown to enhance the inhibitory activity of O-benzylhydroxylamines against the cancer immunotherapy target, indoleamine 2,3-dioxygenase-1 (IDO1)[5]. The electron-withdrawing nature of the chlorine atoms in O-(2,4-Dichlorobenzyl)hydroxylamine is expected to influence its reactivity in oxime ligation.
Oxime Ligation: Reactivity and Stability
Oxime ligation is a cornerstone of bioconjugation due to the formation of a highly stable C=N-O bond. The reaction proceeds through the nucleophilic attack of the hydroxylamine on a carbonyl group, followed by dehydration.
The rate of oxime formation is influenced by several factors, including pH and the electronic properties of the hydroxylamine. The reaction is generally fastest at a pH of around 4.5[6]. However, for many biological applications, the reaction must be performed at a neutral pH. At neutral pH, the rate of oxime ligation can be significantly enhanced by the use of nucleophilic catalysts, such as aniline and its derivatives[7][8]. Electron-donating substituents on the aniline catalyst can further increase the reaction rate at neutral pH[7].
The stability of the resulting oxime bond is a key advantage of this ligation chemistry. Oximes are significantly more stable towards hydrolysis than corresponding imines and hydrazones, particularly at physiological pH[10][11][12]. This stability is crucial for the long-term integrity of bioconjugates in biological systems.
Experimental Protocols
Protocol 1: General Procedure for Comparing the Antimicrobial Activity of Hydroxylamine Derivatives (MIC Determination)
-
Preparation of Stock Solutions: Dissolve the hydroxylamine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Use standard laboratory strains of bacteria (e.g., E. coli, S. aureus).
-
Culture Medium: Prepare a suitable liquid broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the culture medium.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: General Procedure for Oxime Ligation
-
Reagent Preparation:
-
Dissolve the aldehyde- or ketone-containing molecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Dissolve the hydroxylamine reagent (e.g., O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride) in the same buffer.
-
(Optional) Prepare a stock solution of a catalyst, such as aniline, in the reaction buffer.
-
-
Reaction Setup:
-
Combine the aldehyde/ketone and hydroxylamine solutions in a reaction vessel. A typical molar excess of the hydroxylamine reagent is 1.2 to 2 equivalents.
-
If using a catalyst, add it to the reaction mixture.
-
-
Reaction Monitoring:
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the progress of the reaction by a suitable analytical technique, such as HPLC, LC-MS, or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary.
-
Purify the oxime product using standard techniques such as chromatography or crystallization.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxime - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Dichotomous Efficacy of O-benzylhydroxylamine Analogues in IDO1 Inhibition: A Comparative Analysis
For Immediate Release
[City, State] – A detailed comparative analysis of O-(2,4-Dichlorobenzyl)hydroxylamine and O-benzylhydroxylamine reveals significant differences in their efficacy as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a critical enzyme implicated in tumor immune escape. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance, supported by experimental data and detailed protocols.
O-benzylhydroxylamine has been identified as a potent, sub-micromolar inhibitor of IDO1.[1] Further structure-activity relationship (SAR) studies on derivatives of O-benzylhydroxylamine have demonstrated that halogen substitutions on the aromatic ring can significantly modulate inhibitory potency.[1] Notably, the addition of chlorine atoms at the 2 and 4 positions of the benzyl group, creating O-(2,4-Dichlorobenzyl)hydroxylamine, has been shown to enhance this inhibitory activity.
Comparative Inhibitory Efficacy
The inhibitory potential of O-(2,4-Dichlorobenzyl)hydroxylamine and O-benzylhydroxylamine against IDO1 was evaluated in a cell-based assay. The results, summarized in the table below, highlight the superior efficacy of the dichlorinated analogue.
| Compound | IC50 (µM) |
| O-benzylhydroxylamine | 0.8 |
| O-(2,4-Dichlorobenzyl)hydroxylamine | 0.3 |
Table 1: Comparative IDO1 Inhibitory Activity. The half-maximal inhibitory concentration (IC50) values were determined in a cell-based assay measuring the inhibition of IDO1. Lower IC50 values indicate greater potency.
Mechanism of Action: IDO1 Inhibition
Both O-benzylhydroxylamine and its dichlorinated derivative are believed to act as mechanism-based inhibitors of IDO1. The proposed mechanism involves the hydroxylamine moiety coordinating with the heme iron within the active site of the enzyme. This interaction is thought to mimic the alkylperoxy intermediate formed during the catalytic cycle of tryptophan metabolism by IDO1.[1] The inhibition of IDO1 leads to a reduction in the production of kynurenine, a metabolite that contributes to an immunosuppressive tumor microenvironment.
Caption: Proposed mechanism of IDO1 inhibition by O-benzylhydroxylamine analogues.
Experimental Protocols
The following is a detailed methodology for the cell-based IDO1 inhibition assay used to determine the IC50 values.
Cell-Based IDO1 Inhibition Assay:
-
Cell Culture: Human HeLa cells, which endogenously express IDO1, are seeded in a 96-well plate at a density of 10,000 cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% Penicillin-Streptomycin.
-
IDO1 Induction: IDO1 expression is induced by the addition of interferon-gamma (IFNγ) to a final concentration of 100 ng/mL.
-
Compound Treatment: The test compounds (O-benzylhydroxylamine and O-(2,4-Dichlorobenzyl)hydroxylamine) are serially diluted and added to the wells.
-
Incubation: The plate is incubated for a specified period to allow for compound interaction with the cells and inhibition of the IDO1 enzyme.
-
Measurement of Kynurenine: The concentration of kynurenine in the cell culture supernatant is measured as an indicator of IDO1 activity. This is typically done using a colorimetric assay or by high-performance liquid chromatography (HPLC).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the cell-based IDO1 inhibition assay.
Conclusion
The available data strongly indicates that O-(2,4-Dichlorobenzyl)hydroxylamine is a more potent inhibitor of IDO1 compared to its parent compound, O-benzylhydroxylamine. The dichlorination of the benzyl ring significantly enhances its inhibitory efficacy. This finding provides a valuable starting point for the rational design of novel and more effective IDO1 inhibitors for therapeutic applications, particularly in the context of cancer immunotherapy. Further investigation into the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to fully assess their therapeutic potential.
References
A Comparative Guide to the Validation of Analytical Methods Using O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—such as aldehydes and ketones—is a critical aspect of ensuring pharmaceutical quality and safety. These compounds can be present as process-related impurities, degradation products, or even as part of the active pharmaceutical ingredient (API) itself. Due to their often-low volatility and poor chromophores, direct analysis can be challenging. Chemical derivatization is a widely adopted strategy to enhance detectability and improve chromatographic performance.
This guide provides a comprehensive overview of validating an analytical method using O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, a specialized derivatization reagent. It compares this method with common alternatives and presents the necessary experimental protocols and data in line with international regulatory standards.
The Role of Derivatization in Carbonyl Analysis
Carbonyl compounds react with hydroxylamine derivatives to form stable oximes. This reaction is fundamental to the utility of reagents like this compound. The derivatization step aims to:
-
Enhance Detector Response: By attaching a chromophore (like the dichlorobenzyl group), the resulting derivative can be easily detected by UV-Vis detectors common in High-Performance Liquid Chromatography (HPLC) systems.
-
Improve Ionization Efficiency: For Mass Spectrometry (MS) detection, the derivative may exhibit superior ionization characteristics compared to the parent carbonyl compound, leading to lower detection limits.[1][2]
-
Increase Stability and Volatility: Derivatization can convert highly reactive or non-volatile carbonyls into more stable compounds suitable for chromatographic analysis.
The validation of such an analytical procedure is essential to demonstrate its suitability for its intended purpose, ensuring that the results are reliable, accurate, and reproducible.[3][4] The internationally recognized guideline for this process is the ICH Q2(R1) "Validation of Analytical Procedures".[5][6][7][8]
Comparison of Derivatization Reagents for Carbonyl Analysis
While this compound is a potent reagent, several alternatives are available. The choice of reagent depends on the specific carbonyl compound, the sample matrix, and the analytical instrumentation available.
| Reagent | Structure | Primary Detection Method | Advantages | Disadvantages |
| O-(2,4-Dichlorobenzyl)hydroxylamine HCl | C₇H₇Cl₂NO · HCl | HPLC-UV, LC-MS | Good UV response due to the dichlorobenzyl group. Stable derivative. | Higher molecular weight may not be ideal for all MS applications. |
| 2,4-Dinitrophenylhydrazine (DNPH) | C₆H₆N₄O₄ | HPLC-UV | Most common and well-established method (e.g., EPA Method 8315A).[9] Excellent chromophore for UV detection.[10] | Can form two geometric isomers (syn- and anti-), potentially complicating chromatography.[11] May have interferences. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) | C₇H₄F₅NO · HCl | GC-MS, LC-MS | Highly electronegative, making it excellent for electron capture detection (ECD) in GC and enhancing sensitivity in negative-ion mode MS.[1][12] | UV response is weaker compared to DNPH. |
| Hydroxylamine Hydrochloride | NH₂OH · HCl | ESI-MS | Simple, low molecular weight reagent.[13] Effective for direct MS analysis where a chromophore is not needed.[13] | No significant UV chromophore. The resulting oxime may have poor chromatographic retention on reverse-phase columns without further modification. |
Experimental Protocol: Method Validation Framework
The following sections outline the experimental design for validating an HPLC-UV method for the quantification of a target carbonyl impurity in a drug substance, using this compound for derivatization.
Derivatization and Sample Preparation Protocol
This protocol describes the pre-column derivatization of a sample containing a carbonyl compound.
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of water and methanol).
-
Standard Preparation: Accurately weigh and dissolve the reference standard of the target carbonyl compound in a diluent (e.g., acetonitrile) to create a stock solution.
-
Sample Preparation: Accurately weigh the drug substance and dissolve it in the diluent to achieve a target concentration of the analyte.
-
Derivatization Reaction:
-
To 1.0 mL of the sample or standard solution, add 0.5 mL of the derivatization reagent solution.
-
Add a small amount of a suitable buffer to maintain an optimal pH (typically slightly acidic).
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Allow the solution to cool to room temperature.
-
-
Final Preparation: Dilute the reacted solution to a final volume with the mobile phase and inject it into the HPLC system.
Workflow for Carbonyl Derivatization and Analysis
Caption: Workflow from sample preparation to final validation report.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the derivatized analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
Validation Parameters and Data Presentation
The following tables summarize the objectives and typical acceptance criteria for each validation parameter according to ICH Q2(R1) guidelines.[5][6][8]
Specificity
The ability to assess the analyte unequivocally in the presence of other components.
-
Protocol: Inject blank diluent, a solution of the un-derivatized drug substance, and a derivatized sample of the drug substance spiked with the carbonyl impurity.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the derivatized analyte in the blank or un-spiked samples.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare at least five concentrations of the derivatized analyte across the specified range.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 51,245 |
| 1.0 | 103,580 |
| 2.5 | 255,110 |
| 5.0 | 511,300 |
| 7.5 | 768,950 |
| Correlation Coefficient (r²) | 0.9998 |
Range
The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. For an impurity, this should typically range from the reporting level to 120% of the specification limit.[6]
Accuracy
The closeness of test results to the true value.
-
Protocol: Analyze samples of the drug substance spiked with the carbonyl impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Perform each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 80.0% to 120.0% for impurities.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 50% | 1.0 | 0.98 | 98.0 |
| 100% | 2.0 | 2.03 | 101.5 |
| 150% | 3.0 | 2.95 | 98.3 |
| Average Recovery | 99.3 |
Precision
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10.0% for impurity analysis.
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | RSD (%) |
| Repeatability (µg/mL) | 2.01 | 1.98 | 2.03 | 1.99 | 2.05 | 2.02 | 2.01 | 1.25% |
| Intermediate Precision (µg/mL) | 2.05 | 2.08 | 2.01 | 1.99 | 2.06 | 2.10 | 2.05 | 1.85% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Protocol: Determined based on the signal-to-noise ratio (S/N) of the response.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should also be acceptable.
-
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.05 | 3.2 |
| LOQ | 0.15 | 10.5 |
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., peak symmetry, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
Visualizing the Derivatization Reaction
The chemical reaction between a generic carbonyl compound (containing an R-C=O group) and O-(2,4-Dichlorobenzyl)hydroxylamine forms an O-substituted oxime derivative, which is the species detected by the analytical instrument.
References
- 1. LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. pharmadevils.com [pharmadevils.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. epa.gov [epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Dissection of O-(2,4-Dichlorobenzyl)oxime Diastereomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic comparison of the diastereomers of O-(2,4-Dichlorobenzyl)oxime. Due to the limited availability of direct comparative data for O-(2,4-Dichlorobenzyl)oxime in published literature, this document utilizes data from a representative complex oxime, methyl-(E-Z)-2-(2-(2,5-dimethyl-4-(E-Z)-1-(propoxyimino)ethyl)phenoxy)methyl)phenyl)-3-methoxyacrylate, to illustrate the principles and methodologies of spectroscopic differentiation. The techniques and data interpretation principles detailed herein are directly applicable to the analysis of O-(2,4-Dichlorobenzyl)oxime diastereomers.
The precise characterization of stereoisomers is a critical step in drug discovery and development, as different isomers can exhibit distinct pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the stereochemistry of oxime diastereomers, primarily the (E) and (Z) isomers.
Comparative Spectroscopic Data
The key to distinguishing between oxime diastereomers lies in the subtle but significant differences in their spectroscopic signatures. These differences arise from the distinct spatial arrangement of the substituents around the C=N double bond, which influences the electronic environment of the nuclei and the vibrational modes of the chemical bonds.
Table 1: Comparative Spectroscopic Data of Representative Oxime Diastereomers
| Spectroscopic Parameter | (E)-Isomer | (Z)-Isomer | Key Observations for Differentiation |
| ¹H NMR (CDCl₃, δ, ppm) | |||
| Aromatic Protons | 7.61 (s, 1H), 7.59-7.54 (m, 1H), 7.39-7.33(m, 2H), 7.20-7.18 (m, 1H), 7.02 (s, 1H), 6.58 (s, 1H) | 7.68-7.59 (m, 1H), 7.62 (s, 1H), 7.38-7.31(m, 2H), 7.21-7.18 (m, 1H), 6.83 (s, 1H), 6.62 (s, 1H) | Protons in proximity to the oxime oxygen in one isomer may be shielded or deshielded compared to the other. |
| -OCH₂- (benzyl) | 4.97 (s, 2H) | 4.96 (s, 2H) | Minimal chemical shift difference observed in this example. |
| -OCH₂- (propoxy) | 4.13-4.09 (t, J=6.9 Hz, 2H) | 3.99-3.94 (t, J= 6.9 Hz, 2H) | The chemical shift of the protons on the carbon adjacent to the oxime oxygen is a key indicator of stereochemistry. |
| ¹³C NMR (Predicted) | The chemical shift of the carbon of the C=N bond and adjacent carbons are sensitive to the isomeric form. The more sterically hindered isomer often shows upfield shifts for nearby carbons.[1] | ||
| C=N | ~150-160 ppm | ~150-160 ppm | |
| IR Spectroscopy (Typical Values) | |||
| ν(C=N) | ~1640-1685 cm⁻¹ | ~1640-1685 cm⁻¹ | Subtle shifts may be observed due to differences in conjugation and steric hindrance. |
| ν(N-O) | ~930-960 cm⁻¹ | ~930-960 cm⁻¹ | The position of this band can be influenced by the stereochemistry. |
Note: The ¹H NMR data is for methyl-(E-Z)-2-(2-(2,5-dimethyl-4-(E-Z)-1-(propoxyimino)ethyl)phenoxy)methyl)phenyl)-3-methoxyacrylate as a representative example. The ¹³C NMR and IR data are typical values for oximes and are provided for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data for comparative analysis.
Synthesis and Separation of Diastereomers
The synthesis of oximes typically involves the reaction of a carbonyl compound with hydroxylamine or its derivatives. This reaction often yields a mixture of (E) and (Z) isomers, which can then be separated by chromatographic techniques.
Synthesis of (E)- and (Z)-Isomers of a Representative Oxime:
-
Synthesis of the (E)-Isomer: A solution of methyl 2-(2-((4-acetyl-2,5-dimethylphenoxy)methyl)phenyl)-3-methoxyacrylate (1.6 g, 4.3 mmol) and O-propylhydroxylamine (0.4 g, 5.2 mmol) in 15 mL of methanol was stirred at room temperature for 30 minutes, and then heated to 40°C for 3 hours. The crude product was concentrated and purified by flash column chromatography (ethyl acetate/hexane 1:6) to yield the pure (E)-isomer.
-
Synthesis of the (Z)-Isomer: The synthesis of the (Z)-isomer follows a similar procedure, often with variations in reaction conditions or starting materials to favor its formation. The crude product is similarly purified by flash column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR.
-
2D NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful for definitively assigning the stereochemistry by identifying through-space correlations between protons.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film, in a KBr pellet, or as a solution in a suitable solvent.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, separation, and spectroscopic analysis of oxime diastereomers.
Caption: Experimental workflow for the synthesis, separation, and spectroscopic comparison of oxime diastereomers.
References
Comparative Guide to the Relative Reactivity of Substituted Benzylhydroxylamines
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of pharmacologically active scaffolds is paramount. Benzylhydroxylamine and its derivatives are key structural motifs in various therapeutic agents and are studied for their roles as enzyme inhibitors and redox-active molecules. The reactivity of these compounds is critically influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the relative reactivity of substituted benzylhydroxylamines, supported by analogous experimental data from closely related benzylamine compounds, and details the experimental protocols required for such assessments.
Influence of Substituents on Reactivity: A Hammett Analysis
The reactivity of substituted benzylhydroxylamines, particularly in processes like oxidation, is governed by the electronic effects of the substituents on the benzene ring. These effects can be quantified using the Hammett equation, which relates the reaction rate constant (k) of a substituted reactant to that of the unsubstituted parent compound (k₀) through substituent constants (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.
Data Summary: Relative Reactivity in Oxidation Reactions
The following table summarizes the expected relative rate constants for the oxidation of various meta- and para-substituted benzylhydroxylamines. This data is extrapolated from kinetic studies on the oxidation of substituted benzylamines by permanganate, which is expected to follow a similar trend.[1] Electron-donating groups are anticipated to increase the reaction rate (k_rel > 1), while electron-withdrawing groups are expected to decrease it (k_rel < 1).
| Substituent (X) | Position | Hammett Constant (σ) | Expected Relative Rate Constant (k_rel) |
| -OCH₃ | para | -0.27 | > 1 (Significantly faster) |
| -CH₃ | para | -0.17 | > 1 (Faster) |
| -H | - | 0.00 | 1.00 (Reference) |
| -Cl | para | +0.23 | < 1 (Slower) |
| -Br | para | +0.23 | < 1 (Slower) |
| -CN | para | +0.66 | < 1 (Significantly slower) |
| -NO₂ | para | +0.78 | < 1 (Much slower) |
| -CH₃ | meta | -0.07 | > 1 (Slightly faster) |
| -OCH₃ | meta | +0.12 | < 1 (Slightly slower) |
| -Cl | meta | +0.37 | < 1 (Slower) |
| -Br | meta | +0.39 | < 1 (Slower) |
| -CN | meta | +0.56 | < 1 (Significantly slower) |
| -NO₂ | meta | +0.71 | < 1 (Much slower) |
Note: The Hammett constants are standard literature values. The expected relative rate constants are qualitative predictions based on the trends observed for the oxidation of substituted benzylamines.[1]
Visualizing Reaction Mechanisms and Relationships
Diagrams are essential tools for illustrating complex chemical processes and relationships. Below are visualizations for a plausible oxidation mechanism of a substituted benzylhydroxylamine and the corresponding Hammett plot.
Caption: Plausible mechanism for the oxidation of a substituted benzylhydroxylamine.
Caption: Expected Hammett plot for the oxidation of substituted benzylhydroxylamines.
Experimental Protocols
To quantitatively determine the relative reactivity of substituted benzylhydroxylamines, a kinetic study is required. The following is a generalized protocol for monitoring the oxidation of these compounds.
General Protocol for Kinetic Measurements by UV-Vis Spectrophotometry
This method is suitable for reactions where there is a change in the ultraviolet or visible spectrum of the reactants or products.
1. Materials and Reagents:
-
Substituted benzylhydroxylamines (e.g., p-methoxybenzylhydroxylamine, p-nitrobenzylhydroxylamine, etc.)
-
Oxidizing agent (e.g., potassium permanganate, ceric ammonium nitrate)
-
Appropriate solvent system (e.g., acetonitrile/water, acidic aqueous solution)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and pipettes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the oxidizing agent of a known concentration in the chosen solvent. The concentration should be chosen such that its absorbance is within the linear range of the spectrophotometer at the wavelength of maximum absorbance (λ_max).
-
Prepare individual stock solutions of each substituted benzylhydroxylamine at a known concentration.
3. Determination of λ_max:
-
Record the UV-Vis spectrum of the oxidizing agent solution to determine its λ_max. This is the wavelength at which the change in absorbance will be monitored during the reaction.
4. Kinetic Run (Pseudo-First-Order Conditions):
-
To simplify the kinetics, the reaction is typically carried out under pseudo-first-order conditions. This is achieved by using a large excess of the benzylhydroxylamine substrate (e.g., 10-fold or greater) compared to the oxidizing agent.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place the required volume of the substituted benzylhydroxylamine solution and allow it to thermally equilibrate.
-
Initiate the reaction by adding a small, precise volume of the oxidizing agent stock solution to the cuvette.
-
Quickly mix the contents of the cuvette and immediately begin recording the absorbance at the predetermined λ_max as a function of time. Data should be collected until the reaction is at least 80-90% complete.
5. Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
Alternatively, a plot of ln(A(t) - A_∞) versus time will yield a straight line with a slope of -k_obs.
-
The second-order rate constant (k) can be calculated from k_obs using the concentration of the benzylhydroxylamine substrate: k = k_obs / [Benzylhydroxylamine]
6. Hammett Plot Construction:
-
Repeat the kinetic measurements for a series of substituted benzylhydroxylamines under identical conditions.
-
Calculate the relative rate constant (k_rel = k_substituted / k_unsubstituted).
-
Plot log(k_rel) against the appropriate Hammett substituent constant (σ) for each substituent.
-
The slope of this plot will give the reaction constant (ρ), providing insight into the reaction mechanism.
This guide provides a framework for understanding and investigating the relative reactivity of substituted benzylhydroxylamines. By employing analogous data and established kinetic methodologies, researchers can predict and confirm the electronic effects of substituents, aiding in the rational design of molecules with desired reactivity profiles.
References
The Strategic Advantage of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride in Complex Synthesis
In the landscape of synthetic chemistry, the formation of oximes is a fundamental transformation, pivotal in the development of novel pharmaceuticals and functional materials. While hydroxylamine hydrochloride has long been the traditional reagent for this purpose, the emergence of substituted derivatives like O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride offers distinct advantages, particularly in the synthesis of complex, biologically active molecules. This guide provides a comprehensive comparison, supported by experimental insights, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Enhanced Bioactivity of Resulting Oximes: A Key Differentiator
A primary advantage of utilizing this compound lies in the enhanced biological activity often observed in the resulting oxime derivatives. The presence of the 2,4-dichlorobenzyl moiety is not merely a benign substituent; it can significantly contribute to the pharmacological profile of the final compound.
For instance, in the development of novel antibacterial agents, oximes derived from O-benzylhydroxylamines have been investigated as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a crucial enzyme in bacterial fatty acid synthesis. Notably, a compound synthesized using an O-(2,4-dichlorobenzyl) group exhibited potent antibacterial activity, highlighting the positive influence of this specific substitution pattern.
Furthermore, in the context of cancer immunotherapy, studies on inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion, have shown that halogen substitutions on the aromatic ring of O-benzylhydroxylamine derivatives can enhance their inhibitory potency. This suggests that the electron-withdrawing nature and steric properties of the 2,4-dichloro substitution can lead to more effective binding with biological targets.
Comparative Performance in Oxime Synthesis
While direct, side-by-side quantitative comparisons on identical substrates are not extensively documented in publicly available literature, a qualitative and inferred quantitative comparison can be made based on established protocols for hydroxylamine hydrochloride and the successful synthesis of complex bioactive molecules using its 2,4-dichlorobenzyl derivative.
Traditional oximation reactions using hydroxylamine hydrochloride often require elevated temperatures and prolonged reaction times to achieve high yields, particularly with less reactive ketones. In contrast, the successful synthesis of intricate molecules like the aforementioned FabH inhibitors using this compound under relatively standard conditions implies an efficient and reliable transformation.
| Reagent | Typical Substrates | Typical Reaction Conditions | Reported Yields | Key Considerations |
| Hydroxylamine Hydrochloride | Aldehydes, Ketones | Base (e.g., NaOAc, Pyridine), Solvent (e.g., EtOH, MeOH), Often requires heating | Variable, can be high but may require optimization | Potential for side reactions, longer reaction times for hindered substrates.[1][2] |
| This compound | Aldehydes, Ketones (in complex scaffolds) | Base (e.g., Pyridine), Solvent (e.g., EtOH) | Implied high yields in multi-step synthesis | Resulting oxime possesses inherent potential for biological activity. |
Experimental Protocols
General Protocol for Oximation using Hydroxylamine Hydrochloride
A variety of methods exist for the synthesis of oximes using hydroxylamine hydrochloride. A common laboratory-scale procedure is as follows:
-
Dissolution: The aldehyde or ketone (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.
-
Addition of Reagents: Hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium acetate or pyridine, 1.1-2.0 equivalents) are added to the solution.
-
Reaction: The mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.
-
Work-up: Upon completion, the reaction mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude oxime.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Exemplary Protocol: Synthesis of a Bioactive Oxime using this compound
The following protocol is adapted from the synthesis of oxime derivatives with potential antimicrobial activity.
Synthesis of 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime
-
Reactant Preparation: To a solution of isophthalaldehyde (1 equivalent) in ethanol, this compound (2.2 equivalents) and pyridine (2.2 equivalents) are added.
-
Reaction: The mixture is stirred at room temperature for 12 hours.
-
Isolation: The solvent is evaporated under reduced pressure. The residue is then dissolved in ethyl acetate and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the desired bis-oxime ether.
Visualizing the Synthetic Advantage
The strategic choice of this compound can be visualized in the context of a drug discovery workflow.
Caption: Synthetic workflow comparison.
The diagram illustrates that while traditional synthesis yields a simple oxime that then enters screening, the strategic use of this compound directly produces a derivative with a higher likelihood of being a potent lead candidate due to the intrinsic bioactivity of the substituent.
Logical Relationship in Reagent Selection
The decision-making process for selecting the appropriate hydroxylamine derivative can be represented as follows:
Caption: Reagent selection flowchart.
Conclusion
References
Purity Analysis of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of synthesized O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. The information presented herein, including detailed experimental protocols and comparative data, is intended to assist researchers in selecting the most appropriate analytical strategy for quality control and impurity profiling.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines and compares two of the most common and powerful analytical techniques for purity assessment: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC).
The choice between HPLC and GC is largely dictated by the physicochemical properties of the analyte and the potential impurities. This compound, being a salt of a moderately polar and thermally labile compound, presents specific analytical challenges and considerations.
Comparison of Analytical Methods
High-Performance Liquid Chromatography is generally the preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound.[1][2][3] Gas Chromatography, while offering high separation efficiency, is best suited for volatile and thermally stable analytes.[1][2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile, thermally labile, and polar compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |
| Potential Issues | Mobile phase selection can be complex. | Thermal degradation of the analyte or impurities in the injector or column. |
| Common Detectors | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed RP-HPLC method is designed for the separation and quantification of this compound from its potential impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography (GC) Method with Derivatization
Due to the low volatility and potential thermal lability of the hydrochloride salt, a derivatization step is necessary for GC analysis.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 1 mL of anhydrous pyridine and 0.5 mL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split ratio 20:1).
Potential Impurities in Synthesized this compound
The primary route for the synthesis of this compound involves the reaction of 2,4-dichlorobenzyl chloride with hydroxylamine. Based on this, potential impurities may include:
| Impurity Name | Chemical Structure | Likely Origin |
| 2,4-Dichlorobenzyl chloride | Unreacted starting material | |
| Hydroxylamine hydrochloride | Excess reagent | |
| 2,4-Dichlorobenzyl alcohol | Hydrolysis of 2,4-dichlorobenzyl chloride | |
| Bis(2,4-dichlorobenzyl) ether | ![]() | Side reaction between 2,4-dichlorobenzyl chloride and 2,4-dichlorobenzyl alcohol |
| N,O-Bis(2,4-dichlorobenzyl)hydroxylamine | ![]() | Over-alkylation of hydroxylamine |
Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Decision tree for selecting the appropriate analytical method.
References
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The specificity of a chemical probe or drug candidate is paramount to its utility and safety. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, a member of the hydroxylamine derivative class of compounds, holds potential for therapeutic development, but its cross-reactivity profile—the extent to which it interacts with unintended biological targets—has not been extensively characterized in publicly available literature. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of this compound.
Given the absence of direct experimental data for this compound, this guide will present a hypothetical cross-reactivity study based on the known biological activities of structurally similar hydroxylamine derivatives. We will explore potential primary targets, outline established experimental protocols for assessing selectivity, and present data in a comparative format. This guide serves as a blueprint for researchers aiming to characterize the selectivity of novel hydroxylamine compounds.
Hypothesized Primary Targets and Off-Target Landscape
Based on existing research, hydroxylamine derivatives have been identified as inhibitors of several key enzymes. One prominent target is Ribonucleotide Reductase (RNR) , an essential enzyme for DNA synthesis, making it a target in cancer and infectious diseases.[1][2][3] Another identified target for O-alkylhydroxylamines is Indoleamine 2,3-dioxygenase-1 (IDO1) , an enzyme involved in immune regulation and a target in oncology. Additionally, derivatives have shown activity against bacterial β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) , an enzyme in fatty acid synthesis.[4]
For the purpose of this guide, we will hypothesize that this compound is a potent inhibitor of RNR. A cross-reactivity study would then aim to determine its selectivity against a panel of other enzymes, particularly protein kinases, which are common off-targets for small molecule inhibitors.
Comparative Analysis of Inhibitor Potency
The following table summarizes hypothetical data from a cross-reactivity study of this compound against its intended target (RNR) and a selection of potential off-targets. For comparison, we include data for Hydroxyurea, a known RNR inhibitor, and a generic kinase inhibitor, Staurosporine.
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Off-Target | IC50 (nM) vs. Off-Target | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| This compound (Hypothetical) | Ribonucleotide Reductase (RNR) | 50 | Abl Kinase | 1,500 | 30 |
| SRC Kinase | 3,000 | 60 | |||
| VEGFR2 | >10,000 | >200 | |||
| Hydroxyurea | Ribonucleotide Reductase (RNR) | 10,000 | Abl Kinase | >50,000 | >5 |
| SRC Kinase | >50,000 | >5 | |||
| VEGFR2 | >50,000 | >5 | |||
| Staurosporine | Protein Kinase C (PKC) | 1 | Abl Kinase | 6 | 6 |
| SRC Kinase | 3 | 3 | |||
| Ribonucleotide Reductase (RNR) | >100,000 | >100,000 |
Note: Data for this compound is hypothetical and for illustrative purposes. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A higher selectivity ratio indicates greater specificity for the primary target.
Visualizing Biological Pathways and Experimental Design
To understand the context of the primary target and the workflow for assessing cross-reactivity, the following diagrams are provided.
Caption: Role of Ribonucleotide Reductase (RNR) in DNA Synthesis and its Inhibition.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are protocols for a primary RNR inhibition assay and a broad kinase panel screen.
Protocol 1: In Vitro Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against human RNR.
1. Materials and Reagents:
-
Recombinant human RNR enzyme complex.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 1 mM ATP).
-
Substrate: Cytidine 5'-diphosphate (CDP).
-
Cofactor: NADPH.
-
Coupling enzymes: Thioredoxin and thioredoxin reductase.
-
Test compound (this compound) dissolved in DMSO.
-
96-well microplate.
-
Spectrophotometer.
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical concentration range would be from 1 nM to 100 µM.
-
In a 96-well plate, add the assay buffer, NADPH, thioredoxin, and thioredoxin reductase to each well.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (e.g., hydroxyurea) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the RNR enzyme and the substrate (CDP).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of RNR inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Panel Screening
This protocol outlines a common method for screening a compound against a large panel of protein kinases to identify off-target interactions.[5][6][7][8][9]
1. Materials and Reagents:
-
A panel of purified, active protein kinases (commercial services offer panels of hundreds of kinases).
-
Specific peptide substrates for each kinase.
-
Radiolabeled ATP ([-33P]ATP).
-
Assay buffer appropriate for kinase reactions.
-
Test compound at a fixed concentration (e.g., 1 µM or 10 µM) in DMSO.
-
96- or 384-well plates.
-
Filter plates and scintillation counter.
2. Procedure:
-
To the wells of a multi-well plate, add the kinase, its specific peptide substrate, and the assay buffer.
-
Add the test compound at a single, high concentration (e.g., 10 µM) to each well containing a different kinase. Include a DMSO vehicle control for each kinase.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP. The ATP concentration is often set near the Km value for each kinase to ensure sensitive detection of inhibition.[5]
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for the test compound against each kinase relative to the DMSO control.
-
For any kinases showing significant inhibition (a "hit"), a full dose-response curve is generated as described in Protocol 1 to determine the IC50 value.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
Comparative analysis of derivatization agents for carbonyl compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of carbonyl compounds, such as aldehydes and ketones, are crucial in various scientific disciplines, including environmental analysis, food chemistry, and pharmaceutical development. Due to the often low volatility and poor chromatographic behavior of many carbonyls, derivatization is a key strategy to enhance their detectability and separation. This guide provides a comparative analysis of common derivatization agents, supported by experimental data, to aid in the selection of the most suitable reagent for your analytical needs.
Overview of Common Derivatization Agents
Several reagents are widely employed to convert carbonyl compounds into derivatives that are more amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The most prominent among these are 2,4-Dinitrophenylhydrazine (DNPH), O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), Girard's reagents (T and P), and Dansylhydrazine.
2,4-Dinitrophenylhydrazine (DNPH) is arguably the most widely used derivatization reagent for carbonyl compounds.[1][2] It reacts with aldehydes and ketones in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives.[2][3] These derivatives exhibit strong ultraviolet (UV) absorbance, making them highly suitable for HPLC-UV detection.[4][5] DNPH is a cornerstone of several standardized methods, including those from the U.S. Environmental Protection Agency (EPA) for the analysis of carbonyls in various matrices.[4][6] A notable consideration with DNPH is the potential formation of E- and Z-stereoisomers of the hydrazones, which can complicate chromatographic analysis.[2][7]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is another popular derivatization agent, particularly for the analysis of carbonyl compounds by GC-MS.[8][9] PFBHA reacts with carbonyls to form oxime derivatives.[10][11] The pentafluorobenzyl group in the derivative enhances its electron-capturing properties, leading to high sensitivity in electron capture detection (ECD) and mass spectrometry.[9] PFBHA derivatization can often be completed at room temperature.[8]
Girard's Reagents (T and P) are unique in that they introduce a quaternary ammonium group, a fixed positive charge, onto the carbonyl compound.[1][12] This "charge-tagging" enhances the ionization efficiency of the derivatives in electrospray ionization mass spectrometry (ESI-MS), significantly improving detection sensitivity for techniques like LC-MS/MS.[1][12] Girard's reagent T (GT) and Girard's reagent P (GP) are the most commonly used.[1]
Dansylhydrazine is a fluorescent labeling agent that reacts with carbonyls to produce highly fluorescent derivatives. This property makes it an excellent choice for sensitive quantification using fluorescence detection in HPLC.
Silylation Reagents , such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also used for the derivatization of carbonyl compounds, particularly for GC analysis.[9][13] Silylation increases the volatility and thermal stability of the analytes.[14]
Comparative Performance Data
The selection of a derivatization agent depends on several factors, including the analytical technique to be used, the required sensitivity, and the nature of the sample matrix. The following table summarizes key performance characteristics of the discussed derivatization agents based on available experimental data.
| Derivatization Agent | Typical Analytical Technique | Reaction Conditions | Key Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS/MS | Acidic medium (pH 3), 40°C for 1 hour | Forms stable derivatives with strong UV absorbance, widely used in standard methods.[3][5] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | GC-MS, GC-ECD, LC-UV | Room temperature for 24 hours | High sensitivity for GC-MS analysis, avoids decomposition at high temperatures.[8] |
| Girard's Reagents (T and P) | LC-MS/MS | Weak acid conditions, 50-85°C | Introduces a permanent positive charge, significantly enhancing MS detection sensitivity.[1][12][15] |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | Varies | Produces highly fluorescent derivatives for sensitive detection. |
| Silylation Reagents (e.g., BSTFA) | GC-MS | Varies (often heated) | Increases volatility and thermal stability of analytes.[9][13][14] |
Experimental Protocols
DNPH Derivatization Protocol for HPLC-UV Analysis
This protocol is a representative example for the derivatization of carbonyl compounds in an aqueous sample.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with acid catalyst)
-
Sample containing carbonyl compounds
-
Buffer solution (pH 3)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Take a measured volume of the aqueous sample (e.g., 100 mL) and adjust the pH to 3 using a suitable buffer.[5]
-
Derivatization: Add a specific volume of the DNPH derivatizing solution to the pH-adjusted sample.[5]
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a set time (e.g., 1 hour).[5]
-
Extraction: Pass the reaction mixture through a conditioned C18 SPE cartridge to extract the DNPH-hydrazone derivatives.[5]
-
Elution: Elute the derivatives from the SPE cartridge with a suitable solvent, such as acetonitrile.[5]
-
Analysis: Analyze the eluted solution by HPLC with UV detection, typically at a wavelength of 360 nm.[5]
Visualizing the Workflow
The following diagrams illustrate the general workflow for carbonyl compound derivatization and the reaction mechanism.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. epa.gov [epa.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. scribd.com [scribd.com]
- 8. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. Silylation Reagents - Regis Technologies [registech.com]
- 15. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is critical for ensuring laboratory safety and environmental protection. As a chlorinated organic compound and a hydroxylamine derivative, this substance is classified as hazardous waste and requires specialized handling procedures. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.
This document provides a step-by-step operational plan for the safe handling and disposal of this compound, in line with standard laboratory safety protocols and hazardous waste regulations.
Essential Safety and Hazard Information
This compound presents multiple hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Related hydroxylamine compounds are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] Furthermore, this chemical is very toxic to aquatic life and may be corrosive to metals.[2][4] All personnel handling this compound must be fully aware of its potential risks and the necessary safety precautions.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][2][4] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Irritation | Causes serious eye irritation and skin irritation.[1][2][4] May cause respiratory irritation. | Safety goggles or face shield, work in a chemical fume hood. |
| Sensitization | May cause an allergic skin reaction.[1][2][3][4] | Chemical-resistant gloves, lab coat. |
| Carcinogenicity | Suspected of causing cancer.[1][2][3][4] | Work in a designated area, use a chemical fume hood. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[4] | Prevent release to the environment.[1][2] |
| Corrosivity | May be corrosive to metals.[1][2][4] | Store in original or corrosive-resistant containers.[2] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed hazardous waste management company. This typically involves high-temperature incineration.[5][6] The following protocol outlines the procedures for collecting and preparing the chemical for pickup.
Waste Segregation and Collection
-
Designated Waste Container : Use a dedicated, properly labeled, and leak-proof container for collecting waste this compound. The container should be compatible with the chemical and stored in a corrosive-resistant secondary container.[2]
-
Original Containers : Whenever possible, leave the chemical in its original container. This ensures it is clearly identified and avoids potentially reactive mixtures.
-
No Mixing : Do not mix this compound waste with other waste streams, especially non-halogenated solvents, as this can complicate and increase the cost of disposal.[7] It should be treated as halogenated organic waste.[7][8]
-
Solid vs. Liquid : Collect solid waste (e.g., contaminated paper towels, weigh boats) separately from liquid waste.
Container Labeling and Storage
-
Accurate Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmental hazard).
-
Secure Storage : Keep waste containers tightly closed when not in use.[8] Store them in a cool, dry, well-ventilated area away from incompatible materials, heat, or ignition sources.[4][9][10] The storage location should be a designated satellite accumulation area for hazardous waste.
Arranging for Disposal
-
Contact EHS : Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) department.
-
Waste Pickup : Schedule a pickup with your institution's contracted hazardous waste disposal service. Do not attempt to transport the waste off-site yourself.
Disposal Decision Workflow
The following diagram illustrates the logical steps a researcher should follow from generating waste to its final disposal.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Alert : Immediately alert others in the area and evacuate if necessary.
-
Personal Protection : Before cleaning, don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[9][11] For significant dust, respiratory protection may be needed.
-
Containment : For minor spills, contain the material using a chemical spill kit with an absorbent like sand or vermiculite.[9][11] Avoid raising dust.[1]
-
Collection : Carefully sweep or scoop the contained material into a designated hazardous waste container.[9][11]
-
Decontamination : Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[1]
-
Reporting : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Do Not Dispose in Regular Trash : This can expose sanitation workers to hazardous chemicals and contaminate the environment.
-
Do Not Pour Down the Drain : This compound is toxic to aquatic life, and drain disposal is strictly prohibited.[1][2][4][10] It can also damage plumbing systems.
-
Do Not Attempt Chemical Neutralization : While chemical degradation methods exist for hydroxylamines, they are complex and can be dangerous if performed incorrectly.[12] This should not be attempted by laboratory personnel as a means of disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. shepherd.edu [shepherd.edu]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ethz.ch [ethz.ch]
- 9. resources.finalsite.net [resources.finalsite.net]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. EP0963953A2 - Method of decomposing hydroxylamine in aqueous solutions - Google Patents [patents.google.com]
Personal protective equipment for handling O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Essential Safety and Handling Guide for O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Precautions
This compound is a chemical that requires careful handling due to its potential hazards. Based on available information, the primary hazards include:
Due to its structural similarity to hydroxylamine hydrochloride, it is prudent to assume it may share other hazards such as being corrosive to metals, potentially causing an allergic skin reaction, and being suspected of causing cancer.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 51572-93-1 | [1] |
| Molecular Formula | C7H8Cl3NO | [5] |
| Molecular Weight | 228.5 g/mol | [5] |
| Melting Point | 155-156 °C | [6] |
| Physical Form | Solid | [1][2] |
| Purity | 97% | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [1][2] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural guide for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[7] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[8]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this chemical:
-
Eye and Face Protection: Chemical safety goggles are required.[7] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[9] Gloves must be inspected for integrity before each use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of skin exposure, consider wearing additional protective clothing such as an apron or coveralls.[9]
-
Respiratory Protection: If dust cannot be controlled at the source and is likely to be inhaled, a NIOSH-approved respirator with a particulate filter is necessary.[7]
Handling and Storage
-
Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.[10]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
-
Weighing and Dispensing:
-
Perform all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.
-
Use tools and equipment that can be easily decontaminated.
-
Avoid generating dust.[7] If necessary, gently handle the solid to prevent aerosolization.
-
-
General Hygiene:
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, etc.), weighing paper, and disposable equipment, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the liquid waste in a labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Disposal Procedure
-
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations.
-
Licensed Waste Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.
-
Container Management: Never reuse empty containers that have held this chemical unless they have been professionally decontaminated. Handle uncleaned containers as you would the product itself.
Emergency Procedures
Spill Response Workflow
The following diagram illustrates the step-by-step procedure for responding to a chemical spill of this compound.
Caption: A flowchart outlining the emergency procedure for a chemical spill.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]
-
In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
References
- 1. This compound | 51572-93-1 [sigmaaldrich.com]
- 2. N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 139460-29-0 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound | C7H8Cl3NO | CID 2764014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chembk.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


